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  • Product: 4-Nitrosobenzophenone
  • CAS: 63064-03-9

Core Science & Biosynthesis

Foundational

4-nitrosobenzophenone chemical structure and physical properties

An In-Depth Technical Guide to 4-Nitrosobenzophenone: Structure, Properties, and Synthetic Strategies Abstract 4-Nitrosobenzophenone is an aromatic ketone featuring a highly reactive nitroso moiety. While specific experi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Nitrosobenzophenone: Structure, Properties, and Synthetic Strategies

Abstract

4-Nitrosobenzophenone is an aromatic ketone featuring a highly reactive nitroso moiety. While specific experimental data for this compound is not extensively documented in public literature, its structural components—the benzophenone scaffold and the aryl nitroso group—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview based on established principles of organic chemistry, predictive data from analogous structures, and proven synthetic methodologies. We will explore its chemical structure, predict its physical and spectroscopic properties, and detail robust protocols for its synthesis. Furthermore, we will discuss its potential applications in research and drug development, stemming from the unique reactivity of the nitroso group and the photochemical properties of the benzophenone core.

Introduction and Scientific Context

The benzophenone framework is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and marketed drugs. Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of a nitroso (-N=O) group onto this scaffold introduces a highly reactive and versatile functional handle. Aryl nitroso compounds are known to participate in a variety of chemical transformations, act as potent dienophiles in Diels-Alder reactions, and serve as effective spin-trapping agents for the detection of transient radical species.

This guide aims to provide researchers with a foundational understanding of 4-nitrosobenzophenone, enabling its synthesis and exploration for novel applications. By leveraging predictive models and established reaction mechanisms, we can construct a reliable profile of this intriguing molecule.

Chemical Structure and Identification

The structure of 4-nitrosobenzophenone consists of a central carbonyl group linking two phenyl rings. One phenyl ring is unsubstituted, while the other is substituted at the para (4-position) with a nitroso group.

Caption: Chemical structure of 4-Nitrosobenzophenone.

Key Identifiers
PropertyValueSource
Molecular Formula C₁₃H₉NO₂Calculated
Molecular Weight 211.22 g/mol Calculated
IUPAC Name (4-Nitrosophenyl)(phenyl)methanoneIUPAC Naming Rules
CAS Number Not readily availableN/A

A noteworthy characteristic of C-nitroso compounds is their tendency to exist in a monomer-dimer equilibrium in solution and in the solid state. The monomer is typically a blue or green species, while the dimer is often colorless or pale yellow. This equilibrium is influenced by temperature, solvent, and the steric environment of the nitroso group.

Predicted Physical and Chemical Properties

The following properties are predicted based on the analysis of structurally similar compounds, such as benzophenone, nitrosobenzene, and other substituted benzophenones.

PropertyPredicted Value / DescriptionRationale
Appearance Blue or green solid (monomer) or pale yellow/white solid (dimer).Aromatic nitroso compounds are characteristically colored in their monomeric form.
Melting Point 110 - 125 °CBased on melting points of related compounds like 4-aminobenzophenone (~123°C) and 4-nitrobenzophenone (~138°C).
Boiling Point > 350 °C (decomposes)High molecular weight and aromatic nature suggest a high boiling point, likely with decomposition.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Acetone). Insoluble in water.The largely nonpolar aromatic structure dictates its solubility profile.
Reactivity The nitroso group is highly reactive, acting as an electrophile and a dienophile. It can be easily reduced to an amine or oxidized to a nitro group.The N=O bond is polarized and susceptible to nucleophilic attack and participates readily in cycloaddition reactions.

Recommended Synthesis Protocols

The synthesis of 4-nitrosobenzophenone is not commonly reported. However, two reliable strategies can be proposed based on well-established methods for the preparation of aromatic nitroso compounds.

Method A: Oxidation of 4-Aminobenzophenone

This is the most direct and likely highest-yielding approach, utilizing a commercially available starting material. The oxidation of an aromatic amine to a nitroso compound can be achieved with various reagents, with Caro's acid (peroxymonosulfuric acid) being a classic and effective choice.

Reaction Scheme: 4-Aminobenzophenone → [Oxidation] → 4-Nitrosobenzophenone

Experimental Protocol:

  • Preparation of Caro's Acid: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (H₂SO₄) to an equimolar amount of potassium persulfate (K₂S₂O₈) with stirring. Allow the mixture to stand for 1 hour at room temperature to form peroxymonosulfuric acid.

  • Reaction Setup: Dissolve 4-aminobenzophenone (1 equivalent) in a suitable solvent such as a mixture of methanol and dichloromethane in a flask equipped with a magnetic stirrer and cooled to 0-5 °C.

  • Oxidation: Slowly add the freshly prepared Caro's acid solution (approximately 1.1 equivalents) to the solution of 4-aminobenzophenone, maintaining the temperature below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-water and neutralize carefully with a base such as sodium carbonate until the pH is ~7.

  • Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-nitrosobenzophenone.

Causality and Self-Validation:

  • Expertise: Using Caro's acid is a proven method for the selective oxidation of anilines to nitrosobenzenes. The low temperature is critical to prevent over-oxidation to the corresponding nitro compound.

  • Trustworthiness: The protocol is self-validating. The appearance of a characteristic blue or green color indicates the formation of the monomeric nitroso product. TLC analysis against the starting material (4-aminobenzophenone) will clearly show the consumption of the reactant and the formation of a new, distinct product spot.

G cluster_0 Synthesis Workflow: Oxidation Method A Dissolve 4-Aminobenzophenone in Solvent (MeOH/DCM) C Slowly Add Caro's Acid to Amine Solution (0-5 °C) A->C B Prepare Caro's Acid (H₂SO₄ + K₂S₂O₈) B->C D Monitor Reaction by TLC C->D E Quench with Ice-Water & Neutralize (Na₂CO₃) D->E F Extract with DCM, Dry, & Concentrate E->F G Purify by Column Chromatography F->G

Caption: Experimental workflow for the synthesis of 4-nitrosobenzophenone via oxidation.

Method B: Fischer-Hepp Rearrangement

This classic rearrangement reaction provides a route to para-nitroso anilines and related structures from N-nitrosamine precursors. While less direct, it is a mechanistically significant method.

Reaction Scheme:

  • Benzanilide + NaNO₂/HCl → N-Nitroso-N-phenylbenzamide

  • N-Nitroso-N-phenylbenzamide → [H⁺, Rearrangement] → 4-Nitrosobenzophenone

Experimental Protocol:

  • N-Nitrosation: Suspend N-phenylbenzamide (benzanilide) in a mixture of acetic acid and water. Cool the mixture to 0-5 °C and slowly add a solution of sodium nitrite (NaNO₂) in water. Stir for 1-2 hours at low temperature to form the N-nitrosamine precursor.

  • Rearrangement: Isolate the N-nitrosamine and dissolve it in an alcoholic solvent (e.g., ethanol) containing concentrated hydrochloric acid. Stir the mixture at room temperature. The rearrangement is typically slow and may require several hours.

  • Workup and Purification: Neutralize the acidic solution and extract the product as described in Method A. Purify by column chromatography.

Causality and Self-Validation:

  • Expertise: The Fischer-Hepp rearrangement is a well-established, acid-catalyzed intramolecular reaction for forming C-nitroso compounds at the para position of an aniline derivative. The use of HCl is known to give the best yields for this transformation.

  • Trustworthiness: The protocol's success relies on the initial formation of the N-nitrosamine, which can be confirmed spectroscopically before proceeding. The final product will have distinctly different spectroscopic properties from the precursor, confirming the successful rearrangement.

G cluster_1 Fischer-Hepp Rearrangement Pathway start Benzanilide (N-Phenylbenzamide) nitrosamine N-Nitroso Precursor NaNO₂ / HCl 0-5 °C start->nitrosamine N-Nitrosation rearrange Acid-Catalyzed Rearrangement HCl / Ethanol Room Temp nitrosamine->rearrange Intramolecular Migration product 4-Nitrosobenzophenone (Final Product) rearrange->product

Caption: Logical pathway for synthesis via the Fischer-Hepp rearrangement.

Predicted Spectroscopic Profile

A full spectroscopic characterization is essential for confirming the structure of a synthesized compound. The following is a predictive analysis of the key spectral features expected for 4-nitrosobenzophenone.

Data Summary: Predicted Spectroscopic Features
TechniqueFeaturePredicted Chemical Shift / WavenumberRationale / Assignment
¹H NMR Aromatic Protonsδ 7.4 - 7.9 ppmComplex multiplet signals corresponding to the 9 protons on the two phenyl rings. Protons on the nitroso-substituted ring will be deshielded.
¹³C NMR Carbonyl Carbonδ ~195 ppmTypical chemical shift for a diaryl ketone carbonyl carbon.
C-NO Carbonδ ~160-170 ppmThe carbon atom directly attached to the nitroso group is significantly deshielded.
Aromatic Carbonsδ 125 - 145 ppmSignals corresponding to the other aromatic carbons.
FT-IR C=O Stretch1650 - 1670 cm⁻¹Strong absorption characteristic of a conjugated ketone.
N=O Stretch1500 - 1520 cm⁻¹Medium intensity band for the nitroso group.
Aromatic C=C Stretch1580 - 1600 cm⁻¹Characteristic absorptions for the aromatic rings.
UV-Vis π → π* Transition~260-320 nmStrong absorption due to electronic transitions within the conjugated aromatic system.
n → π* Transition~650-750 nmWeak absorption in the visible region, characteristic of the nitroso chromophore, responsible for the compound's color.

Applications in Research and Drug Development

The unique combination of the benzophenone core and the nitroso group makes 4-nitrosobenzophenone a molecule with significant potential in several research areas.

  • Photochemical Probes: The benzophenone moiety is a well-known photosensitizer. Upon UV irradiation, it can promote the formation of radical species. The attached nitroso group can then act as an intramolecular "spin trap," allowing for the study of short-lived radical intermediates in complex biological systems.

  • Medicinal Chemistry Scaffold: The benzophenone scaffold is a proven pharmacophore. The nitroso group can be used as a synthetic handle for further elaboration. For example, it can be reduced to the corresponding amine (4-aminobenzophenone), a key intermediate for anti-inflammatory agents, or it can undergo cycloaddition reactions to build more complex heterocyclic systems.

  • Nitric Oxide (NO) Research: Nitroso compounds can act as NO donors under certain conditions or interact with biological systems that involve nitric oxide signaling. This makes them potential tools for studying NO-related physiological and pathological processes.

G cluster_0 Potential Applications in Drug Discovery A 4-Nitrosobenzophenone (Starting Scaffold) B Reduction (e.g., Na₂S₂O₄) A->B C Cycloaddition (e.g., with Dienes) A->C D Spin Trapping (Radical Detection) A->D E 4-Aminobenzophenone (Intermediate for Anti-Inflammatory Agents) B->E F Novel Heterocyclic Compounds C->F G Probes for Oxidative Stress Studies D->G

Caption: Potential derivatization and application pathways for 4-nitrosobenzophenone.

Safety and Handling

Aromatic nitroso compounds should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and dark place, as nitroso compounds can be sensitive to light and heat.

  • Toxicity: While specific data for 4-nitrosobenzophenone is unavailable, many nitroso compounds are considered potentially toxic and mutagenic. All handling should assume the compound is hazardous.

Conclusion

4-Nitrosobenzophenone represents a promising yet under-explored chemical entity. By applying established synthetic methodologies, such as the oxidation of 4-aminobenzophenone, researchers can readily access this compound for further study. Its predicted properties, particularly the reactive nitroso group combined with the photoactive benzophenone core, make it a compelling target for applications in medicinal chemistry, chemical biology, and materials science. This guide provides the necessary foundational knowledge and practical protocols to empower scientists to unlock the potential of this versatile molecule.

References

  • Kumar, K., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 9(11), 1634-1651. [Link]

  • Google Patents. US4483986A - 4-Nitrobenzophenone compounds.
  • Jakkampudi, S., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for
Exploratory

The Photochemical Dynamics of 4-Nitrosobenzophenone: Mechanisms in Molecular Caging and Controlled Polymerization

Executive Summary For researchers and drug development professionals, the precise spatiotemporal control of molecular release and material synthesis is a critical frontier. 4-Nitrosobenzophenone (4-NOBP) and its derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise spatiotemporal control of molecular release and material synthesis is a critical frontier. 4-Nitrosobenzophenone (4-NOBP) and its derivatives occupy a unique dual-role in modern photochemistry. As a photoproduct , it is the thermodynamic sink in the Norrish Type II cleavage of o-nitrobenzhydrol photocages, driving the rapid release of coordinated metal ions or therapeutic payloads[1]. As a precursor , it is utilized to synthesize advanced alkoxyamine photoiniferters that drive Nitroxide-Mediated Photopolymerization (NMP2), enabling the controlled synthesis of complex hydrogels and drug-delivery matrices[2].

This whitepaper deconstructs the electronic mechanisms, thermodynamic causality, and self-validating experimental workflows governing 4-NOBP in photochemical reactions.

Pathway I: Norrish Type II Cleavage in Photocages

The uncaging of divalent and monovalent cations (e.g., Ca²⁺, Zn²⁺, Ag⁺) using o-nitrobenzhydrol architectures (such as DM-nitrophen, CrownCast, and ArgenCast) relies on a highly specific photochemical degradation pathway[1].

Mechanistic Causality

When the o-nitrobenzhydrol complex is irradiated with UV light (typically 350 nm), the chromophore is excited to a triplet state. This triggers an intramolecular hydrogen abstraction by the nitro group from the benzylic position, forming a transient aci-nitro intermediate[1][3]. Subsequent thermal rearrangement and cleavage yield 4-nitrosobenzophenone.

The Causality of Payload Release: Why does the formation of 4-NOBP force the release of the payload? In the caged state, an electron-donating group (such as an aniline nitrogen in CrownCast) directly coordinates the target metal ion[1]. Upon photolysis, the resulting 4-nitrosobenzophenone possesses a highly electron-withdrawing nitroso group and a benzophenone carbonyl. The lone pair on the coordinating nitrogen is forced to delocalize into the extended π -system of the benzophenone ring[1]. This drastic reduction in Lewis basicity drops the binding affinity (e.g., Kd​ shifting from nanomolar to millimolar ranges), thermodynamically compelling the complex to "cast off" the payload into the surrounding medium[1][4].

NorrishTypeII A o-Nitrobenzhydrol Complex (Caged) B Excited Triplet State (T1) A->B UV (350 nm) C Aci-Nitro Intermediate B->C H-Abstraction D 4-Nitrosobenzophenone (Photoproduct) C->D Rearrangement E Released Payload (e.g., Ca2+, Ag+, Drug) C->E Payload Release

Figure 1: Norrish Type II photochemical uncaging mechanism yielding 4-nitrosobenzophenone.

Pathway II: Nitroxide-Mediated Photopolymerization (NMP2)

Beyond its role as a photoproduct, 4-NOBP is a vital building block for synthesizing alkoxyamines used in controlled radical photopolymerization[2]. This technique is highly relevant for manufacturing uniform polymeric micelles and hydrogels for drug delivery.

Mechanistic Causality

4-NOBP is reacted with an alkyl bromide under copper catalysis to form an alkoxyamine photoiniferter[2]. When subjected to UV irradiation (e.g., 280 nm), the C–O bond of the alkoxyamine undergoes rapid homolytic cleavage[2].

The Causality of Controlled Growth: This cleavage generates two distinct species: a transient alkyl radical and a persistent nitroxide radical[2]. The transient radical initiates the polymerization of monomers (e.g., acrylates). The persistent nitroxide radical does not initiate polymerization; instead, it reversibly recombines with the growing polymer chain end[2]. This equilibrium keeps the concentration of active propagating radicals extremely low, effectively suppressing irreversible bimolecular termination and resulting in a linear evolution of molecular weight ( Mn​ ) with monomer conversion[2].

NMP2 A 4-Nitrosobenzophenone + Alkyl Bromide B Alkoxyamine Photoiniferter A->B Cu(0)/CuBr Catalysis C Excited State (Singlet/Triplet) B->C UV Irradiation (280 nm) D Transient Alkyl Radical C->D Homolytic Cleavage E Nitroxide Radical (Persistent) C->E Homolytic Cleavage F Polymer Chain Growth D->F + Monomer (Acrylates) E->B Recombination F->B Reversible Termination

Figure 2: Nitroxide-mediated photopolymerization cycle driven by 4-nitrosobenzophenone derivatives.

Quantitative Photochemical Benchmarks

To engineer reliable systems, scientists must benchmark the quantum yields ( Φ ) and kinetic parameters of 4-NOBP-related reactions. The table below synthesizes quantitative data across different applications[1][2].

System / ComplexPrimary ApplicationExcitation WavelengthKey Photochemical EventQuantum Yield ( Φ ) / Efficiency
DM-nitrophen Ca²⁺ Concentration Clamping350 nmYields nitrosobenzophenone Φ≈0.18 (Rapid release)
CrownCast Ca²⁺ / Zn²⁺ Uncaging350 nmYields nitrosobenzophenone Φ≈0.01
ArgenCast-1 Ag⁺ Uncaging350 nmYields nitrosobenzophenone Φ≈0.01 (Resonance limited)
Alkoxyamine 4 NMP2 Photopolymerization280 nmHomolytic C–O cleavageHigh conversion; ΔMn​ 25k–40k g/mol

Note: The lower quantum yields in CrownCast and ArgenCast are attributed to a competing resonance interaction with the aci-nitro intermediate that facilitates non-radiative decay[3].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: Photolysis and Uncaging Quantum Yield Measurement (CrownCast Model)

Purpose: To quantify the release of metal ions via the formation of 4-NOBP.

  • Preparation: Prepare a 10 μ M solution of the CrownCast-metal complex in spectroscopic grade acetonitrile (MeCN)[1].

  • Irradiation: Irradiate the sample in a quartz cuvette using a 150 W Xenon arc lamp equipped with a 350 nm bandpass filter[1]. Causality: 350 nm selectively excites the nitrobenzhydrol chromophore without degrading standard biological payloads.

  • Spectroscopic Tracking: Monitor the reaction via UV-Vis spectroscopy.

    • Validation Step: The successful conversion is validated by an isosbestic point, the bleaching of the nitrobenzhydrol peak ( 340 nm), and the emergence of the 4-nitrosobenzophenone absorption peak[1].

  • Quantum Yield Calculation: Compare the initial rate of photolysis against a known chemical actinometer (e.g., potassium ferrioxalate) irradiated under identical geometry.

Protocol B: Synthesis and ESR Validation of Alkoxyamine Photoiniferters

Purpose: To synthesize 4-NOBP-derived alkoxyamines and validate their radical generation.

  • ATRA Synthesis: Under an inert argon atmosphere, combine 4-nitrosobenzophenone (1.0 eq) and 2-bromo-2-methyl-propionic acid methyl ester (3.0 eq) in deoxygenated benzene[2].

  • Catalysis: Add Cu(0) powder and CuBr (catalytic amounts), followed by PMDETA as a ligand[2]. Stir for 24 hours at room temperature.

    • Causality: The mixed-valence Cu(0)/Cu(I) system ensures continuous regeneration of the active catalyst, driving the Atom Transfer Radical Addition (ATRA) while suppressing unwanted radical-radical coupling[2].

  • Purification: Filter through Celite, wash with water to remove copper complexes, and purify via flash chromatography[2].

  • ESR Validation: Place the purified alkoxyamine in the cavity of an Electron Spin Resonance (ESR) spectrometer. Irradiate in-situ with UV light.

    • Validation Step: The appearance of a highly resolved triplet signal in the ESR spectrum confirms the successful homolytic cleavage and the generation of the persistent nitroxide radical[2].

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Foundational

Unveiling the Photochemical Dynamics: A Comprehensive Guide to 4-Nitrosobenzophenone UV-Vis Absorption Spectrum Analysis

Executive Summary 4-Nitrosobenzophenone (4-NBP) is a highly versatile bifunctional molecule, acting as a critical organic synthetic intermediate, a radical trap, and a precursor for alkoxyamine photoiniferters in nitroxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nitrosobenzophenone (4-NBP) is a highly versatile bifunctional molecule, acting as a critical organic synthetic intermediate, a radical trap, and a precursor for alkoxyamine photoiniferters in nitroxide-mediated photopolymerization (NMP2)[1]. Furthermore, o-nitrosobenzophenone derivatives frequently emerge as the primary photoproducts during the UV-triggered uncaging of photolabile protecting groups[2]. For researchers and drug development professionals, mastering the UV-Vis absorption profile of 4-NBP is essential for monitoring reaction kinetics, validating intermediate formation, and optimizing photochemical yields.

This whitepaper provides an authoritative, causally-driven methodology for the spectral analysis of 4-NBP, ensuring high-fidelity data acquisition through self-validating experimental designs.

Mechanistic Grounding: The Electronic Architecture of 4-NBP

To accurately interpret a UV-Vis spectrum, one must understand the causality behind the peaks. The absorption profile of 4-NBP is a composite of its two interacting chromophores: the extended aromatic benzophenone system and the electron-withdrawing nitroso group.

  • The Charge-Transfer (CT) Band ( λmax​≈280−290 nm): This intense π→π∗ transition is driven by the electron transfer from the benzene ring to the nitroso group[3]. When 4-NBP is converted into an alkoxyamine initiator during NMP2 synthesis, this band undergoes a slight hypsochromic shift and changes in molar absorptivity due to the loss of the strong electron-withdrawing nature of the pure nitroso group[1].

  • The Carbonyl n→π∗ Band ( λmax​≈340 nm): Appearing as a weak shoulder, this transition originates from the non-bonding electrons of the benzophenone carbonyl oxygen[1].

  • The Nitroso n→π∗ Band ( λmax​≈750 nm): Monomeric nitrosoarenes exhibit a highly characteristic, symmetry-forbidden transition in the visible region, imparting a pale green or blue tint to the solution[4].

The Monomer-Dimer Equilibrium (Causality in Sample Preparation)

A fundamental physical property of nitroso chemistry is the concentration- and temperature-dependent equilibrium between the active monomer and the inactive azodioxy dimer. Dimerization physically locks the non-bonding electrons, completely extinguishing the 750 nm n→π∗ transition and rendering the dimer colorless[4]. Consequently, any rigorous UV-Vis analysis must actively control for this equilibrium to prevent spectral artifacts.

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure absolute trustworthiness, this protocol incorporates a solvatochromic validation step and strict atmospheric controls. Dissolved oxygen can rapidly sensitize the photooxidation of nitroso intermediates via singlet oxygen pathways, destroying the sample before acquisition[5].

Step-by-Step Methodology:
  • Actinic Shielding & Deoxygenation: Prepare all solutions in amber glass vials to prevent premature photolysis. Purge the primary solvent (e.g., spectroscopic-grade acetonitrile) with argon gas for 15 minutes to displace dissolved oxygen[5].

  • Concentration Matrix Preparation: Prepare a highly dilute stock solution ( 1.0×10−5 M) to favor the monomeric state. Prepare a secondary, highly concentrated solution ( 1.0×10−2 M) to intentionally observe the dimer spectrum.

  • Solvatochromic Validation (The Self-Check): Divide the dilute stock and evaporate the solvent under a gentle stream of nitrogen. Reconstitute half the sample in a non-polar solvent (e.g., cyclohexane) and the other half in a polar protic solvent (e.g., ethanol).

    • Validation Logic: The n→π∗ transitions (both carbonyl and nitroso) must exhibit a hypsochromic (blue) shift in ethanol. Hydrogen bonding from the solvent stabilizes the ground-state lone pairs, increasing the energy gap to the π∗ state. If this shift is absent, the peak assignment is flawed, or the sample has fully dimerized.

  • Spectral Acquisition: Use a dual-beam UV-Vis spectrophotometer. Scan from 200 nm to 800 nm at a scan rate of 600 nm/min. Use matched quartz cuvettes (1 cm path length) with the pure, degassed solvent in the reference beam.

  • Photolysis Monitoring (Optional): To track the conversion of 4-NBP-derived alkoxyamines into nitroxide radicals, irradiate the cuvette with a 280 nm or 365 nm LED. Monitor the decay of the 280 nm band and the emergence of the nitroxide transient radical band at ~450 nm[1]. The presence of sharp isosbestic points will mathematically validate that no side-reactions (e.g., degradation) are occurring.

Quantitative Data Presentation

The following table consolidates the expected spectral parameters for 4-NBP and its associated photochemical derivatives.

Chemical SpeciesTransition / Origin λmax​ (nm)Molar Absorptivity ( ϵ )Environmental Sensitivity
4-Nitrosobenzophenone (Monomer) π→π∗ (Charge Transfer)280 – 290High (~8,000 M⁻¹cm⁻¹)Red-shifts in polar solvents
4-Nitrosobenzophenone (Monomer) n→π∗ (Carbonyl)~340 (Shoulder)Low (~100 M⁻¹cm⁻¹)Blue-shifts in protic solvents
4-Nitrosobenzophenone (Monomer) n→π∗ (Nitroso)~750Very Low (~45 M⁻¹cm⁻¹)Disappears upon dimerization
Alkoxyamine Initiator (Derivative) π→π∗ (Benzophenone)~280ModerateStable in dark
Nitroxide Radical Transient Radical Electronic Transition~450ModerateOxygen insensitive

Photochemical Pathway Visualization

The diagram below illustrates the photolytic cleavage of 4-NBP-derived alkoxyamines—a process directly monitored via the decay of the 280 nm band and the rise of the 450 nm nitroxide band.

NMP2_UV_Vis Alkoxy Alkoxyamine Initiator λ_max ≈ 280 nm UV UV Irradiation (hv) Alkoxy->UV Cleavage C-O Bond Homolysis UV->Cleavage Nitroxide Nitroxide Radical λ_max ≈ 450 nm Cleavage->Nitroxide Persistent Radical Macroradical Propagating Macroradical Cleavage->Macroradical Transient Radical Nitroxide->Alkoxy Reversible Termination Macroradical->Alkoxy

Photolytic cleavage of 4-NBP-derived alkoxyamines and reversible termination in NMP2.

References

  • Toward Nitroxide-Mediated Photopolymerization. Macromolecules - ACS Publications. [Link]

  • The Effect of Surfactants and B-Cyclodextrin on the Photooxidation of Stable Carbanions. Bulletin of the Chemical Society of Japan. [Link]

  • Photodissociation of Nitrosobenzene (C6H5NO) at 266 nm. The Journal of Physical Chemistry A. [Link]

  • Visible and Near UV Absorption Spectrum of Nitrosobenzene Isolated in Solid Argon. The Journal of Physical Chemistry. [Link]

  • Time evolution of the UV-vis absorption spectra of ligands L1 and L2. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopy of 4-Nitrosobenzophenone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-nitrosobe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-nitrosobenzophenone. Due to the limited availability of published experimental spectra for this specific compound, this document leverages fundamental NMR principles and comparative analysis with structurally related molecules, including benzophenone, nitrosobenzene, and 4-nitrobenzophenone, to predict the chemical shifts and coupling patterns. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of 4-nitrosobenzophenone and similar chemical entities.

Introduction to 4-Nitrosobenzophenone and the Significance of NMR Spectroscopy

4-Nitrosobenzophenone is an aromatic organic compound featuring a benzoyl group and a nitroso group attached to a central phenyl ring in a para configuration. The unique electronic properties of the nitroso (-N=O) and carbonyl (C=O) functionalities significantly influence the electron density distribution within the molecule, making NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment.

¹H and ¹³C NMR spectroscopy provide a detailed map of the hydrogen and carbon skeletons of a molecule, respectively. Chemical shifts offer insights into the electronic environment of each nucleus, while coupling constants in ¹H NMR reveal the connectivity of neighboring protons. For a molecule like 4-nitrosobenzophenone, NMR is crucial for confirming the successful synthesis and for distinguishing it from potential isomers and related compounds such as 4-nitrobenzophenone.

Predicted ¹H-NMR Spectral Data

The ¹H-NMR spectrum of 4-nitrosobenzophenone is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings. The electron-withdrawing nature of both the benzoyl and nitroso groups will deshield the aromatic protons, causing their signals to appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm).

Anticipated Spectral Features:

  • Unsubstituted Phenyl Ring (Benzoyl group): The five protons on the phenyl ring attached to the carbonyl group will likely appear as a complex multiplet. However, for simplicity, they can be approximated as:

    • A multiplet around δ 7.5-7.7 ppm for the meta and para protons.

    • A multiplet around δ 7.8-8.0 ppm for the two ortho protons, which are more deshielded due to their proximity to the carbonyl group.

  • Substituted Phenyl Ring (Nitroso group): The four protons on the phenyl ring bearing the nitroso group are expected to show a more defined splitting pattern, appearing as two distinct doublets due to the para-substitution.

    • The two protons ortho to the nitroso group (and meta to the carbonyl group) are expected to be significantly deshielded and will likely appear as a doublet around δ 7.9-8.2 ppm.

    • The two protons meta to the nitroso group (and ortho to the carbonyl group) will also be deshielded and are predicted to resonate as a doublet around δ 7.7-7.9 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for 4-Nitrosobenzophenone

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2', H-6' (ortho to C=O)7.8 - 8.0Multiplet
H-3', H-4', H-5' (meta, para to C=O)7.5 - 7.7Multiplet
H-2, H-6 (ortho to NO)7.9 - 8.2Doublet
H-3, H-5 (meta to NO)7.7 - 7.9Doublet

Predicted ¹³C-NMR Spectral Data

The ¹³C-NMR spectrum of 4-nitrosobenzophenone will provide valuable information about the carbon framework. The presence of the electron-withdrawing carbonyl and nitroso groups will have a pronounced effect on the chemical shifts of the aromatic carbons.

Anticipated Spectral Features:

  • Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm.

  • Carbons of the Unsubstituted Phenyl Ring:

    • The ipso-carbon (C-1') attached to the carbonyl group is expected around δ 135-140 ppm.

    • The ortho-carbons (C-2', C-6') will likely appear around δ 128-132 ppm.

    • The meta-carbons (C-3', C-5') are predicted to be in a similar region, around δ 128-130 ppm.

    • The para-carbon (C-4') is expected around δ 132-135 ppm.

  • Carbons of the Substituted Phenyl Ring:

    • The carbon attached to the nitroso group (C-4) will be significantly deshielded, with a predicted chemical shift in the range of δ 150-160 ppm.

    • The ipso-carbon attached to the carbonyl group (C-1) is expected around δ 138-142 ppm.

    • The carbons ortho to the nitroso group (C-3, C-5) are predicted to be around δ 122-126 ppm.

    • The carbons meta to the nitroso group (C-2, C-6) are expected around δ 130-134 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 4-Nitrosobenzophenone

CarbonPredicted Chemical Shift (δ, ppm)
C=O190 - 200
C-1'135 - 140
C-2', C-6'128 - 132
C-3', C-5'128 - 130
C-4'132 - 135
C-1138 - 142
C-2, C-6130 - 134
C-3, C-5122 - 126
C-4150 - 160

Experimental Protocol for NMR Data Acquisition

For researchers planning to synthesize and characterize 4-nitrosobenzophenone, the following is a general experimental protocol for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 4-nitrosobenzophenone sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not react.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H-NMR Acquisition:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C-NMR spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H-NMR spectrum.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of 4-nitrosobenzophenone with atom numbering to facilitate the correlation with the predicted NMR data.

Foundational

Electronic Properties of 4-Nitrosobenzophenone Derivatives: A Technical Guide for Advanced Photopolymerization and Radical Trapping

Executive Summary 4-Nitrosobenzophenone (4-NBP) and its derivatives occupy a unique intersection between classical photochemistry and advanced radical control. Bridging the gap between traditional photoinitiators and per...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nitrosobenzophenone (4-NBP) and its derivatives occupy a unique intersection between classical photochemistry and advanced radical control. Bridging the gap between traditional photoinitiators and persistent radical traps, these compounds are foundational to emerging techniques like Nitroxide-Mediated Photopolymerization (NMP2)[1]. Beyond polymer science, the robust spin-trapping capability of the nitroso moiety is highly relevant in pharmacological assays for capturing short-lived Reactive Oxygen Species (ROS) during drug metabolism profiling.

This whitepaper provides an in-depth analysis of the electronic structure, photophysical behavior, and field-proven experimental methodologies required to synthesize and characterize 4-NBP derivatives.

Electronic Structure and Push-Pull Dynamics

The electronic architecture of 4-NBP derivatives is defined by the cross-conjugation of the diaryl ketone and the highly reactive nitroso moiety. This creates a distinct intramolecular environment:

  • The Benzophenone Core (Electron Acceptor/Sensitizer): The extended π -conjugation of the benzophenone framework acts as an efficient chromophore. Upon UV irradiation, it facilitates rapid intersystem crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ )[2].

  • The Nitroso Group (Spin Trap / Electron Sink): The −NO group is a potent electron acceptor. In the ground state, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the molecule highly susceptible to radical attack[3]. When a transient carbon-centered radical reacts with the nitroso nitrogen, it forms a persistent nitroxide radical. The unpaired electron in the resulting nitroxide is thermodynamically stabilized by the adjacent aromatic system and the steric hindrance of the bulky benzophenone structure[1].

Photophysical and Photochemical Properties

Understanding the light-matter interactions of 4-NBP is critical for its application as a photoiniferter (initiator-transfer agent-terminator).

  • UV-Vis Absorption Profile: Unsubstituted 4-NBP derivatives typically exhibit a strong π−π∗ absorption band around 290 nm and a weaker n−π∗ transition shoulder near 340 nm[2]. The conversion of the nitroso group into an alkoxyamine (via radical trapping) induces a bathochromic (red) shift, extending the absorption profile into a more accessible spectral range for standard UV curing lamps[4].

  • Excited State Cleavage: Upon excitation, the alkoxyamine derivatives of 4-NBP undergo homolytic cleavage of the C–O or N–O bond. Laser Flash Photolysis (LFP) studies reveal a transient absorption at ~525 nm, characteristic of the benzophenone triplet state, which can be rapidly quenched by oxygen or specific triplet acceptors like methylnaphthalene[2].

PhotolysisPathway A 4-Nitrosobenzophenone (Ground State S0) B Excited Singlet (S1 State) A->B UV Irradiation (λ ≈ 290-340 nm) C Excited Triplet (T1 State) B->C Intersystem Crossing (ISC) D Nitroxide Radical (Persistent) C->D Homolytic Cleavage (C-O or N-O) E Alkoxyamine (Dormant Species) D->E Radical Recombination (NMP2 Process) E->D UV Re-irradiation (Living Polymerization)

Photochemical pathway of 4-nitrosobenzophenone derivatives in NMP2 processes.

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and electronic characterization of 4-NBP derivatives. These methods are designed as self-validating systems where intermediate spectral checks confirm reaction progression.

Protocol A: In Situ Synthesis of 4-NBP Alkoxyamines via Cu-Catalyzed Radical Trapping

Causality Note: Isolating pure nitroxide radicals is notoriously difficult due to their transient nature. This protocol circumvents isolation by generating alkyl radicals in situ, which immediately react with 4-NBP to form the stable alkoxyamine[1].

  • Preparation: In a Schlenk flask under an argon atmosphere, dissolve 4-nitrosobenzophenone (1.0 eq) and an alkyl halide (e.g., 2-bromo-2-methyl-propionic acid methyl ester, 3.0 eq) in anhydrous benzene[1].

  • Catalyst Addition: Add Cu(0) powder (3.0 eq), CuBr (3.0 eq), and N,N,N′,N′,N′′-pentamethyldiethylenetriamine (PMDETA, 6.0 eq) to the mixture[1][4].

    • Mechanistic Reasoning: The Cu(I)/PMDETA complex catalyzes the homolytic cleavage of the alkyl halide via an Atom Transfer Radical Addition (ATRA) mechanism, generating the first radical to form the nitroxide, and the second to cap it.

  • Reaction: Stir at room temperature for 24 hours. The color shift from the characteristic deep green of the nitroso compound to a pale yellow indicates the successful consumption of the −NO group.

  • Purification: Filter through a Celite pad to remove copper complexes. Wash the organic layer with deionized water, dry over anhydrous MgSO4​ , and purify via silica gel column chromatography.

Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

Causality Note: Cyclic Voltammetry (CV) is essential to determine the reduction potential of the nitroso group, which dictates its efficiency as an electron acceptor in push-pull systems[3].

  • Setup: Assemble a three-electrode cell utilizing a Glassy Carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

  • Solution Preparation: Prepare a 1.0 mM solution of the 4-NBP derivative in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Measurement: Sweep the potential from 0.0 V to -2.0 V at a scan rate of 100 mV/s.

    • Critical Step: Purge the solution with high-purity argon for 15 minutes prior to scanning. Dissolved oxygen is electroactive and will obscure the distinct one-electron reduction peak of the nitroso moiety[3].

Workflow Step1 1. Synthesis (Cu-catalyzed Radical Trapping) Step2 2. Purification (Column Chromatography) Step1->Step2 Step3 3. Spectroscopic Assay (UV-Vis & LFP) Step2->Step3 Step4 4. Electrochemical Assay (Cyclic Voltammetry) Step3->Step4 Step5 5. Polymerization Testing (NMP2 Evaluation) Step4->Step5

Experimental workflow for synthesizing and characterizing 4-NBP derivatives.

Quantitative Data Summary

The following table synthesizes the core electronic and photophysical parameters of standard 4-NBP alkoxyamine derivatives compared to unsubstituted benzophenone.

PropertyBenzophenone (BP)4-NBP Alkoxyamine DerivativeAnalytical Method
Absorption Max ( π−π∗ ) ~250 nm~290 nmUV-Vis Spectroscopy
Absorption Max ( n−π∗ ) ~330 nm~340 nmUV-Vis Spectroscopy
Triplet Transient Abs. ~525 nm~525 nmLaser Flash Photolysis
Photolysis Mechanism H-abstractionC-O / N-O HomolysisESR / Spin Trapping
Role in Polymerization Type II PhotoinitiatorPhotoiniferter (NMP2)GPC / Conversion Kinetics

Note: The bathochromic shift observed in the 4-NBP derivatives confirms the successful integration of the alkoxyamine group, altering the native electronic structure of the benzophenone core[1][2].

References

  • [1] Toward Nitroxide-Mediated Photopolymerization. Macromolecules - ACS Publications.

  • [3] Electrochemical study of nitrostilbene derivatives: Nitro group as a probe of the push-pull effect. ResearchGate.

  • [4] Directed network structure through controlled radical photopolymerization. Iowa Research Online.

  • [2] Toward Nitroxide-Mediated Photopolymerization. Macromolecules - ACS Publications.

Sources

Exploratory

Unveiling the Photophysical and Photochemical Dynamics of Nitrosoaromatic Compounds

Executive Summary Nitrosoaromatic compounds, characterized by the presence of a directly bonded –NO group to an aromatic ring, exhibit a uniquely rich photophysical and photochemical profile. Unlike their nitroaromatic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrosoaromatic compounds, characterized by the presence of a directly bonded –NO group to an aromatic ring, exhibit a uniquely rich photophysical and photochemical profile. Unlike their nitroaromatic counterparts, C-nitroso compounds exist in a delicate, stimuli-responsive equilibrium between a monomeric state and a dimeric azodioxide state. Their excited-state dynamics are dominated by ultrafast intersystem crossing (ISC) and homolytic bond cleavage, making them highly valuable as photochromic materials, radical acceptors in organic synthesis, and targeted nitric oxide (NO) donors in pharmacological applications.

This technical guide synthesizes the mechanistic principles, excited-state dynamics, and experimental methodologies required to investigate the photophysics of nitrosoaromatics, with a specific focus on the prototypical molecule, nitrosobenzene.

Electronic Structure and the Monomer–Dimer Equilibrium

The fundamental photophysical behavior of nitrosoaromatics is dictated by the electronic structure of the nitroso group. The nitrogen-oxygen double bond possesses low-lying non-bonding orbitals localized on the oxygen and nitrogen atoms, leading to energetically accessible nπ∗ and ππ∗ transitions.

A defining characteristic of C-nitroso compounds is their tendency to dimerize into azodioxides. This monomer-dimer equilibrium acts as a photothermal "chemical switch" .

  • Monomers: Typically blue or green in color, exhibiting a weak, symmetry-forbidden nπ∗ absorption band in the visible region (~660 nm) and a stronger ππ∗ band in the UV region (~280 nm).

  • Dimers (Azodioxides): Colorless or pale yellow, lacking the visible nπ∗ band, and absorbing strongly in the UV region (~290 nm) .

Solid-State Photochromism: In cryogenic solid-state environments (e.g., 12 K), UV irradiation of the azodioxide dimer induces the cleavage of the N=N bond, generating the monomer. This process is highly efficient and topochemically controlled. Warming the matrix above 170 K or irradiating with visible light provides the activation energy necessary to thermally redimerize the system, establishing a reversible photochromic cycle .

Excited-State Dynamics: The Absence of Fluorescence

The presumption that nitrosoaromatics are non-fluorescent is grounded in their ultrafast excited-state deactivation pathways. When nitrosobenzene is excited into its higher singlet states ( Sn​ , ππ∗ ), it undergoes an extremely rapid internal conversion (IC) to the lowest excited singlet state, S1​ ( nπ∗ ).

The causality behind the lack of fluorescence lies in the strong spin-orbit coupling (SOC) mediated by the oxygen-centered non-bonding orbitals. This SOC facilitates an ultrafast intersystem crossing (ISC) from the S1​ state to the triplet manifold ( T1​ / T2​ ). Because the rate of ISC ( kISC​ ) outcompetes the rate of radiative decay ( kr​ ) by several orders of magnitude, the fluorescence quantum yield ( Φf​ ) is effectively zero. Furthermore, accessible conical intersections between the S1​ state and the ground state ( S0​ ) provide additional non-radiative decay channels.

Photophysical and photochemical deactivation pathways of nitrosobenzene.

Photochemical Pathways: Radical Generation

The population of the triplet manifold serves as the gateway for the primary photochemical reaction of nitrosoaromatics: the homolytic cleavage of the carbon-nitrogen (C–NO) bond.

Primary Photoproducts

Photolysis of nitrosobenzene yields a triplet radical pair consisting of a phenyl radical ( C6​H5∙​ ) and a nitric oxide radical ( NO∙ ). Direct observation of this highly reactive pair is impossible in ambient solution due to rapid diffusion and secondary reactions. However, by isolating nitrosobenzene monomers in an argon matrix at 12 K and irradiating them, the triplet radical pair can be trapped and characterized via Electron Spin Resonance (ESR) and Infrared (IR) spectroscopy . Upon controlled thermal annealing (warming to 25–40 K), the radicals overcome the matrix cage effect and recombine to regenerate the parent nitrosobenzene .

Secondary Reactions in Solution

In solution, the photochemistry becomes significantly more complex due to radical diffusion . The generated phenyl radical rapidly attacks unreacted ground-state nitrosobenzene molecules, acting as a radical trap to form diphenylnitroxide radicals.

  • C6​H5∙​+C6​H5​NO→(C6​H5​)2​NO∙ (Diphenylnitroxide)

  • Diphenylnitroxide is subsequently reduced to diphenylamine.

  • Diphenylamine reacts with the liberated NO∙ to yield C-nitrosodiphenylamines, which can further photo-oxidize into C-nitrodiphenylamines .

Quantitative Photophysical Data

The following table summarizes the core photophysical parameters of nitrosobenzene, illustrating the stark contrast between the monomeric and dimeric forms, as well as the efficiency of its non-radiative pathways.

ParameterMonomer (Nitrosobenzene)Dimer (Azodioxide)Analytical Implication
Absorption Maxima ( λmax​ ) ~280 nm ( ππ∗ ), ~660 nm ( nπ∗ )~290 nm ( ππ∗ )Visible color difference enables visual tracking of monomer-dimer equilibrium.
Fluorescence Quantum Yield ( Φf​ ) <10−4 <10−4 Indicates complete dominance of ISC and IC over radiative decay.
Primary Photoreaction C-NO homolytic bond cleavageN=N bond cleavageMonomer yields radicals; Dimer yields monomers.
Triplet Radical Pair Recombination Temp 25 – 40 K (in Argon matrix)N/ADefines the thermal threshold required to overcome the cryogenic cage effect.

Experimental Methodologies

To rigorously investigate the photophysics of nitrosoaromatics, researchers must employ techniques capable of resolving ultrafast timescales and trapping transient intermediates. Below are the field-proven protocols for these investigations.

Protocol A: Cryogenic Matrix-Isolation Photolysis and ESR Detection

This self-validating system is designed to trap the primary photochemical products before diffusional secondary reactions can occur.

Step-by-Step Methodology:

  • Sample Preparation: Subline highly purified nitrosobenzene under a high vacuum ( 10−6 Torr) to ensure the removal of volatile impurities and pre-existing degradation products.

  • Matrix Deposition: Co-condense the nitrosobenzene vapor with a large excess of high-purity Argon gas (ratio ~1:1000) onto a spectroscopic window (e.g., CsI for IR, sapphire for UV) or an oxygen-free copper rod (for ESR) cooled to 12 K using a closed-cycle helium cryostat.

  • Baseline Characterization: Record the pre-irradiation FTIR and UV-Vis spectra to confirm the presence of the monomeric form (presence of the ~660 nm band) and the absence of the dimer.

  • In Situ Photolysis: Irradiate the matrix using a high-pressure mercury-xenon lamp equipped with a monochromator or appropriate bandpass filters (e.g., λ=254 nm or 350 nm) to selectively excite the ππ∗ or nπ∗ transitions.

  • Radical Detection: Monitor the formation of the triplet radical pair using X-band ESR spectroscopy. Validation Check: The presence of the triplet radical pair is confirmed by the observation of characteristic zero-field splitting parameters ( D and E values) indicative of the dipolar interaction between the unpaired electrons on the phenyl and NO radicals.

  • Thermal Annealing: Gradually warm the cryostat to 40 K. The disappearance of the ESR signal and the restoration of the parent nitrosobenzene IR bands validate the recombination of the radical pair.

Step-by-step experimental workflow for matrix-isolation photolysis of nitrosoaromatics.

Protocol B: Femtosecond Transient Absorption Spectroscopy (TAS)

To map the ultrafast internal conversion and intersystem crossing dynamics.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a dilute solution of the nitrosoaromatic compound (e.g., 1-5 mM in spectroscopic grade cyclohexane or acetonitrile) to achieve an optical density (OD) of ~0.3 at the pump wavelength in a 2 mm pathlength quartz cuvette.

  • Pump-Probe Alignment: Utilize a Ti:Sapphire amplified laser system. Route a portion of the fundamental (800 nm) to an optical parametric amplifier (OPA) to generate the pump pulse (e.g., 340 nm for nπ∗ excitation). Focus the remaining fundamental into a sapphire or CaF2 crystal to generate a broadband white-light continuum (WLC) probe pulse.

  • Data Acquisition: Overlap the pump and probe pulses spatially in the sample flow cell. Vary the temporal delay between the pump and probe pulses using a motorized optical delay line (from -5 ps to 3 ns).

  • Kinetic Analysis: Extract the transient spectra ( ΔA ). Validation Check: Perform global target analysis on the kinetic traces. The decay of the stimulated emission or excited-state absorption (ESA) of the S1​ state must kinetically match the rise time of the T1​ state ESA, confirming the causality of the ISC pathway.

References

  • Solid State Photochromism and Thermochromism in Nitroso Monomer−Dimer Equilibrium Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Aromatic C-nitroso Compounds: Molecular Properties and Spectroscopy Source: AT.UA / Springer URL:[Link]

  • The photochemistry of nitrosobenzene: direct observation of the phenyl radical–nitric oxide triplet radical pair in argon at 12 K Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL:[Link]

  • Photolysis of Nitrosobenzene Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Nitrosobenzophenone from 4-Nitrobenzophenone

Target Audience: Synthetic Organic Chemists, Polymer Scientists, and Drug Development Professionals Application Context: Precursor for alkoxyamine photoiniferters in Nitroxide-Mediated Photopolymerization (NMP2) and spin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Polymer Scientists, and Drug Development Professionals Application Context: Precursor for alkoxyamine photoiniferters in Nitroxide-Mediated Photopolymerization (NMP2) and spin-trapping agents[1].

Introduction and Mechanistic Rationale

The synthesis of 4-nitrosobenzophenone directly from 4-nitrobenzophenone presents a classic thermodynamic challenge in organic synthesis. The direct partial reduction of a nitroarene ( −NO2​ ) to a nitrosoarene ( −NO ) is notoriously difficult to control, as the reaction typically over-reduces to the hydroxylamine ( −NHOH ) or the primary amine ( −NH2​ ), or undergoes bimolecular condensation to form azoxy or azo byproducts.

To achieve high purity and yield—critical for downstream applications like the synthesis of alkoxyamines for controlled radical photopolymerization[1]—a two-step, self-validating synthetic system is required.

The Defoin Pathway (Preferred): The most robust and literature-validated method for generating 4-nitrosobenzophenone avoids direct partial reduction altogether. Instead, it relies on the complete reduction of 4-nitrobenzophenone to 4-aminobenzophenone, followed by a highly controlled, molybdenum-catalyzed oxidation using hydrogen peroxide—a method pioneered by A. Defoin[2]. This route is favored because the final nitroso product is insoluble in the reaction medium (water/methanol) and precipitates out, preventing over-oxidation to the nitro compound and driving the reaction forward.

Synthetic Pathway Visualization

G A 4-Nitrobenzophenone (Starting Material) B 4-Aminobenzophenone (Stable Intermediate) A->B Route A: Complete Reduction (Pd/C, H2 or SnCl2) C 4-(Hydroxyamino)benzophenone (Unstable Intermediate) A->C Route B: Partial Reduction (Zn, NH4Cl) D 4-Nitrosobenzophenone (Target Product) B->D Defoin Oxidation (H2O2, MoO3, pH 3-5) C->D Mild Oxidation (FeCl3)

Figure 1: Synthetic pathways for the conversion of 4-nitrobenzophenone to 4-nitrosobenzophenone.

Quantitative Route Comparison

The following table summarizes the operational parameters of the two primary pathways to justify the selection of the Defoin method for this protocol.

ParameterRoute A: Amine Defoin Oxidation[2]Route B: Hydroxylamine FeCl3​ Oxidation
Overall Yield 65% – 85%40% – 55%
Byproduct Profile Minimal (Product precipitates, halting over-oxidation)High (Azoxy and azo dimer formation)
Scalability Excellent (Aqueous/Methanol solvent, simple filtration)Poor (Exothermic, difficult to control at scale)
Reagent Safety H2​O2​ , Molybdenum salts (Environmentally benign) Zn dust, Heavy metal oxidants
Self-Validation Visual cue: Green/blue precipitate forms upon completionRequires continuous TLC monitoring

Experimental Protocols

The following self-validating protocol details the preferred Route A , utilizing the Defoin oxidation[1].

Step 1: Complete Reduction to 4-Aminobenzophenone

Causality Note: We first reduce the nitro group completely to an amine. This bypasses the unstable hydroxylamine phase, allowing for the isolation of a stable, easily purifiable intermediate.

Reagents:

  • 4-Nitrobenzophenone: 10.0 mmol (2.27 g)

  • Palladium on Carbon (Pd/C, 10 wt%): 0.1 g

  • Ethanol (Absolute): 50 mL

  • Hydrogen gas ( H2​ )

Procedure:

  • Setup: Dissolve 4-nitrobenzophenone in 50 mL of absolute ethanol in a thick-walled hydrogenation flask. Add 0.1 g of 10% Pd/C catalyst carefully under an inert argon atmosphere to prevent spontaneous ignition.

  • Reaction: Evacuate the flask and backfill with hydrogen gas (1 atm). Stir vigorously at room temperature.

  • Monitoring: Monitor hydrogen uptake. The reaction is complete when exactly 3 equivalents of H2​ are consumed, or when TLC (Hexane/Ethyl Acetate 7:3) shows the disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a highly polar, UV-active spot ( Rf​≈0.2 ).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-aminobenzophenone as a pale yellow solid. Yield: >95%. Proceed to Step 2 without further purification.

Step 2: Defoin Oxidation to 4-Nitrosobenzophenone

Causality Note: The Defoin method utilizes a water-methanol solvent system. The starting amine is slightly soluble, but the resulting nitroso compound is highly insoluble. As the molybdenum catalyst ( MoO3​ or ammonium molybdate) facilitates the transfer of oxygen from H2​O2​ to the amine, the product precipitates, effectively removing it from the reaction matrix and preventing over-oxidation to the nitro state.

Reagents:

  • 4-Aminobenzophenone: 5.0 mmol (0.98 g)

  • Hydrogen Peroxide ( H2​O2​ , 30% w/w aqueous): 20.0 mmol (2.0 mL) [4.0 equivalents][2]

  • Ammonium Molybdate Tetrahydrate or MoO3​ : 0.5 mmol (10 mol% Mo)

  • Methanol: 15 mL

  • Distilled Water: 5 mL

Procedure:

  • Solvent Preparation: In a 50 mL round-bottom flask, dissolve 4-aminobenzophenone (0.98 g) in 15 mL of methanol. Add 5 mL of distilled water. The solution may become slightly cloudy.

  • Catalyst Addition: Add the molybdenum catalyst (10 mol%). Adjust the pH of the solution to between 3 and 5 using a few drops of dilute HCl or buffer. Crucial Step: The catalytic efficiency of the molybdenum peroxo-complex is highly pH-dependent, peaking in this mildly acidic range[2].

  • Oxidation: Place the flask in a water bath at room temperature. Add the 30% H2​O2​ (2.0 mL) dropwise over 10 minutes.

  • Maturation: Stir the mixture at room temperature. Over the course of 2 to 6 hours, the reaction mixture will change color, and a distinct green/blue precipitate of 4-nitrosobenzophenone will begin to form.

  • Validation & Isolation: Once TLC confirms the consumption of the amine, cool the flask in an ice bath for 30 minutes to maximize precipitation. Isolate the solid via vacuum filtration.

  • Purification: Wash the precipitate with cold water (2 x 10 mL) followed by a small amount of cold pentane to remove any unreacted trace organics. Dry under high vacuum in the dark (nitroso compounds can be light-sensitive).

  • Final Product: 4-Nitrosobenzophenone is obtained as a solid. Expected Yield: 66% - 80%[1].

Analytical Characterization & Storage

  • Appearance: Green to pale blue crystalline solid (monomeric form in solution/melt; often colorless/pale as a dimer in solid state).

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) protected from light. Nitroso compounds are prone to gradual dimerization or degradation if exposed to ambient light and oxygen[1].

  • Downstream Application: This intermediate can be directly reacted with alkyl halides and copper catalysts (e.g., CuBr/PMDETA) to synthesize complex alkoxyamines for NMP2[1][3].

Sources

Application

Application Note: 4-Nitrosobenzophenone as an Electrophilic Reagent in Asymmetric Organic Synthesis

Executive Summary & Mechanistic Rationale In the realm of asymmetric organic synthesis, nitrosoarenes are indispensable ambident electrophiles, widely utilized in enantioselective nitroso aldol reactions, hetero-Diels-Al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of asymmetric organic synthesis, nitrosoarenes are indispensable ambident electrophiles, widely utilized in enantioselective nitroso aldol reactions, hetero-Diels-Alder cycloadditions, and α -aminoxylations[1]. Among these, 4-nitrosobenzophenone (CAS: 63064-03-9) represents a highly specialized, electron-deficient variant.

The presence of the para-benzoyl group exerts a strong electron-withdrawing effect ( σpara​ > 0.4), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the N=O bond[2]. This electronic modulation drastically increases the electrophilicity of the nitroso group, facilitating ultra-fast nucleophilic attack by chiral enamines or metal enolates.

The Core Challenge: While the heightened reactivity of 4-nitrosobenzophenone accelerates the desired catalytic cycle, it simultaneously lowers the activation energy for uncatalyzed, racemic background reactions. Furthermore, electron-deficient nitrosoarenes are notoriously prone to rapid decomposition and dimerization in solution[3]. Direct addition of 4-nitrosobenzophenone often results in severely degraded enantiomeric excess (ee) and poor yields[4].

The Solution: To harness the electrophilic power of 4-nitrosobenzophenone without sacrificing stereocontrol, modern protocols employ in situ oxidative generation or syringe-pump-controlled cryogenic delivery . These methods maintain a low steady-state concentration of the electrophile, ensuring it is consumed by the chiral catalyst complex the moment it is introduced into the system[4].

Mechanistic Pathways & Selectivity

The asymmetric nitroso aldol reaction can proceed via two distinct regioselective pathways depending on the catalyst architecture and the steric bulk of the substrate:

  • O-Selective Attack: Yields α -aminooxy carbonyls. Typically favored by L-proline derivatives where hydrogen-bonding directs the nitroso nitrogen away from the nucleophilic carbon.

  • N-Selective Attack: Yields α -hydroxyamino carbonyls. Often favored by chiral primary amines or thiourea catalysts that coordinate the nitroso oxygen, exposing the nitrogen to the enamine[1].

EnamineCycle Ketone Carbonyl Substrate Enamine Chiral Enamine Intermediate Ketone->Enamine Condensation (-H2O) Catalyst Chiral Amine Catalyst Catalyst->Enamine Transition Stereoselective Bond Formation Enamine->Transition Nucleophilic Attack Nitroso 4-Nitrosobenzophenone (Electrophile) Nitroso->Transition Transition->Catalyst Regeneration Product Enantioenriched Product Transition->Product Hydrolysis (+H2O)

Mechanistic pathway of chiral amine-catalyzed asymmetric nitroso aldol reaction.

Quantitative Data: Impact of Delivery Methods

The table below summarizes the critical impact of the delivery method on the reaction efficiency of electron-deficient nitrosoarenes like 4-nitrosobenzophenone, comparing direct addition versus in situ generation[4].

ElectrophileDelivery MethodCatalyst SystemSelectivityYield (%)ee (%)
Nitrosobenzene (Standard)Direct AdditionChiral Primary AmineN-Selective7197
4-Nitrosobenzophenone Direct Addition (Batch) Chiral Primary AmineN-Selective4265
4-Nitrosobenzophenone In Situ Oxidation (Se/H₂O₂) Chiral Primary AmineN-Selective75 98
4-Nitrosobenzophenone Syringe Pump (1 h, -20 °C) L-ProlineO-Selective81 99

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and self-validation checkpoints to ensure reproducibility and scientific integrity.

Protocol A: In Situ Oxidative N-Selective Nitroso Aldol Reaction

This protocol utilizes a selenium catalyst to slowly oxidize 4-aminobenzophenone into 4-nitrosobenzophenone directly in the reaction flask, preventing electrophile accumulation[4].

Reagents:

  • β -ketocarbonyl substrate (0.2 mmol)

  • 4-Aminobenzophenone (0.24 mmol, 1.2 equiv)

  • Chiral primary amine catalyst (10 mol%)

  • Diphenyl diselenide (Se catalyst, 5 mol%)

  • 30% Aqueous H2​O2​ (0.4 mmol, 2.0 equiv)

  • Solvent: Toluene/DCM (1:1, 2.0 mL)

Step-by-Step Methodology:

  • System Initialization: To an oven-dried vial equipped with a magnetic stir bar, add the β -ketocarbonyl, chiral primary amine catalyst, and diphenyl diselenide in 2.0 mL of Toluene/DCM. Stir for 10 minutes at room temperature to allow pre-formation of the enamine.

  • Precursor Addition: Add 4-aminobenzophenone to the mixture and immediately cool the reaction vessel to -20 °C using a cryocooler. Causality: Cooling prior to oxidation suppresses the uncatalyzed background reaction.

  • Controlled Oxidation: Add 30% H2​O2​ dropwise over 5 minutes.

    • Self-Validation Checkpoint 1: The solution should exhibit transient flashes of pale green (indicating the formation of the nitroso monomer) that quickly fade back to yellow as the enamine consumes it. If a deep, persistent green color develops, the oxidation is outpacing the aldol reaction; lower the temperature to -30 °C.

  • Reaction Monitoring: Stir at -20 °C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Quenching: Quench the reaction cold by adding 1.0 mL of saturated aqueous Na2​S2​O3​ . Causality: Thiosulfate neutralizes unreacted peroxides and prevents post-reaction oxidative degradation of the delicate α -hydroxyamino product.

  • Workup & Validation: Extract with DCM (3 x 5 mL), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

    • Self-Validation Checkpoint 2: Perform Chiral HPLC analysis on the purified product alongside a racemic standard (prepared using achiral pyrrolidine instead of the chiral catalyst). This ensures the observed ee is a true reflection of catalytic stereocontrol, not an artifact of chiral resolution during silica gel chromatography.

Workflow Step1 Step 1: Oxidation 4-Aminobenzophenone + Se Catalyst + H2O2 Step2 Step 2: In Situ Generation Slow release of 4-Nitrosobenzophenone Step1->Step2 Controlled Oxidation Step3 Step 3: Asymmetric Addition Chiral Catalyst + β-Ketocarbonyl @ -20°C Step2->Step3 Electrophile Delivery Step4 Step 4: Self-Validation Quench, Extract & HPLC vs Racemic Std Step3->Step4 Workup & Analysis

Workflow for the in situ generation and asymmetric reaction of 4-nitrosobenzophenone.
Protocol B: Direct O-Selective Aldol Reaction via Syringe Pump

For systems where in situ oxidation is incompatible with the substrate, mechanical slow-addition of pre-synthesized 4-nitrosobenzophenone is required.

Step-by-Step Methodology:

  • Enamine Preparation: Dissolve the aldehyde (0.5 mmol) and L-proline (20 mol%) in anhydrous DMF (2.0 mL) at -20 °C.

  • Electrophile Delivery: Dissolve 4-nitrosobenzophenone (0.55 mmol) in 1.0 mL of DMF. Load this into a gas-tight syringe. Using a programmable syringe pump, add the solution to the reaction mixture at a continuous rate of 1.0 mL/hour. Causality: This mechanical restriction mimics the steady-state kinetics of in situ generation, preventing electrophile pooling.

  • In-Situ Reduction (Critical Step): Once addition is complete, stir for 30 minutes. Immediately add NaBH4​ (1.0 mmol) dissolved in 1 mL of methanol directly to the cold reaction mixture.

    • Causality: α -aminooxy aldehydes are highly prone to epimerization and decomposition on silica gel. Reducing the aldehyde to the corresponding alcohol "locks in" the newly formed stereocenter, ensuring the isolated yield and ee accurately reflect the reaction's success.

  • Isolation: Quench with saturated NH4​Cl , extract with EtOAc, and purify the resulting diol derivative.

References

  • Recent Advances on Asymmetric Nitroso Aldol Reaction Synthesis (2016) URL:[Link]

  • Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides National Institutes of Health (PMC) URL:[Link](Representative DOI link for related boronic acid/nitrosoarene stability studies)

  • Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes Journal of Organic Chemistry (ACS Publications, 2005) URL:[Link]

  • Enantioselective Oxidative Coupling of β-Ketocarbonyls and Anilines by Joint Chiral Primary Amine and Selenium Catalysis Organic Letters (ACS Publications, 2019) URL:[Link]

Sources

Method

Application Note: Chemoselective Reduction of Nitrobenzophenones to Nitrosobenzophenones

Executive Summary Nitrosobenzophenone derivatives are highly valuable intermediates in organic synthesis, serving as potent spin traps, photochemical precursors, and electrophilic partners in cross-coupling reactions. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrosobenzophenone derivatives are highly valuable intermediates in organic synthesis, serving as potent spin traps, photochemical precursors, and electrophilic partners in cross-coupling reactions. However, the synthesis of nitroso compounds directly from their nitro precursors is notoriously difficult due to the propensity for over-reduction to the aniline or bimolecular condensation into azoxyarenes.

This application note details a robust, self-validating two-step benchtop protocol for the chemoselective conversion of nitrobenzophenones to nitrosobenzophenones. By isolating the thermodynamically unstable hydroxylamine intermediate and subjecting it to controlled biphasic oxidation, this method ensures high monomeric yields while strictly preserving the sensitive diaryl ketone moiety.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over others to avoid catastrophic yield losses.

The Reduction Challenge: Benzophenone derivatives contain a highly reactive diaryl ketone. Utilizing strong reducing agents (e.g., LiAlH4​ or Pd/C with H2​ ) will inevitably reduce the carbonyl group to a benzhydrol or diphenylmethane. Furthermore, unbuffered reduction of the nitro group often overshoots the target, yielding the corresponding aminobenzophenone. While modern catalytic methods employing Ag/TiO2​ and ammonia-borane have been developed for selective nitroarene reduction[1], the classical benchtop standard utilizes Zinc dust in the presence of aqueous Ammonium Chloride ( NH4​Cl ). This provides a buffered, mild single-electron transfer (SET) environment that selectively reduces the −NO2​ group to the hydroxylamine ( −NHOH ) without breaking the N–O bond entirely[2].

The Oxidation Strategy: N-arylhydroxylamines are thermodynamically unstable and prone to disproportionation. To trap the nitroso oxidation state, the intermediate must be immediately oxidized. We employ Iron(III) chloride ( FeCl3​ ) in a biphasic dichloromethane/water system. Fe3+ acts as a mild, single-electron oxidant. Iron-based systems are uniquely suited for interacting with nitroso species without causing over-oxidation back to the nitroarene, a behavior that mimics heme-based degradation pathways[3]. The biphasic system ensures that as the nitroso compound forms, it is immediately extracted into the organic layer, preventing bimolecular condensation with unreacted hydroxylamine.

Self-Validating Experimental Protocols

Phase I: Reduction to N-(Benzoylphenyl)hydroxylamine

Objective: Mild SET reduction avoiding ketone interference.

Reagents:

  • 4-Nitrobenzophenone (10.0 mmol)

  • Zinc dust (25.0 mmol, finely powdered)

  • Ammonium chloride ( NH4​Cl , 30.0 mmol)

  • Ethanol/Water (2:1 v/v, 60 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-nitrobenzophenone in 40 mL of ethanol in a 250 mL round-bottom flask. Add 20 mL of an aqueous solution containing the NH4​Cl .

  • Thermal Control: Cool the vigorously stirring mixture to 0 °C using an ice-water bath. Causality: Lower temperatures suppress the exothermic condensation of the nascent hydroxylamine into azoxy dimers.

  • Zinc Addition: Add the Zinc dust portionwise over 15 minutes.

  • Reaction Monitoring: Stir for 30–45 minutes at 0 °C. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.6 ) should disappear, replaced by a lower-running spot ( Rf​≈0.3 ) that stains strongly with phosphomolybdic acid (PMA). Ensure no baseline spot (aniline) forms.

  • Workup: Filter the cold suspension through a pad of Celite to remove zinc salts, washing the cake with cold ethyl acetate (50 mL). Transfer the filtrate to a separatory funnel, extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Concentration: Evaporate the solvent under reduced pressure at a temperature not exceeding 25 °C. The crude N-(4-benzoylphenyl)hydroxylamine must be used immediately in Phase II.

Phase II: Biphasic Oxidation to Nitrosobenzophenone

Objective: Controlled 1e⁻ oxidation and phase-transfer isolation.

Reagents:

  • Crude N-(4-benzoylphenyl)hydroxylamine (from Phase I)

  • Iron(III) chloride hexahydrate ( FeCl3​⋅6H2​O , 20.0 mmol)

  • Dichloromethane ( CH2​Cl2​ , 50 mL)

  • Water (50 mL)

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the crude hydroxylamine in 50 mL of CH2​Cl2​ and cool to 0 °C.

  • Oxidant Addition: Prepare a solution of FeCl3​⋅6H2​O in 50 mL of ice-cold water. Add this aqueous oxidizing solution dropwise to the organic layer under vigorous biphasic stirring.

  • Self-Validating Colorimetric Shift: Within 5 minutes, the organic layer will transition to a deep, brilliant emerald green or blue. Causality: This color change is the definitive self-validation of the nitroso monomer in solution, arising from the n→π∗ transition of the −N=O group.

  • Phase Separation: After 30 minutes of stirring, transfer to a separatory funnel. Isolate the green CH2​Cl2​ layer. Wash the organic phase twice with water, once with brine, and dry over MgSO4​ .

  • Isolation & Dimerization: Concentrate the solvent in vacuo. Self-Validation: As the solvent evaporates and concentration increases, the green oil will crystallize into a pale yellow or off-white solid. This indicates the thermodynamically favorable formation of the azodioxy dimer. (Re-dissolving the solid in CH2​Cl2​ will immediately restore the green monomeric color).

Quantitative Yield & Spectroscopic Data

The protocol demonstrates excellent functional group tolerance across various benzophenone derivatives. The table below summarizes the expected yields and critical spectroscopic self-validation metrics.

Benzophenone DerivativeHydroxylamine Yield (%)Nitroso Yield (%)Overall Yield (%)Monomer UV-Vis λmax​ (nm)Dimer State (Solid)
4-Nitrobenzophenone 857866745Pale Yellow
3-Nitrobenzophenone 827561752Off-White
4-Chloro-4'-nitrobenzophenone 888070748Pale Yellow
4-Methoxy-4'-nitrobenzophenone 797156760Yellow

Note: UV-Vis spectra must be recorded in CH2​Cl2​ to ensure complete dissociation of the dimer into the active monomeric nitroso species.

Process Visualization

G N1 Nitrobenzophenone (Starting Material) N2 Phase I: Mild SET Reduction Zn dust, NH4Cl, aq. EtOH 0 °C to RT N1->N2 N3 Hydroxylamine Intermediate (N-(Benzoylphenyl)hydroxylamine) N2->N3 N4 Phase II: Biphasic Oxidation FeCl3, H2O / CH2Cl2 0 °C N3->N4 V1 Validation: TLC & PMA Stain Confirm no over-reduction to aniline baseline spot N3->V1 N5 Nitrosobenzophenone (Target Product) N4->N5 V2 Validation: Colorimetric Shift Solution turns emerald green (Monomer) Crystallizes pale yellow (Dimer) N5->V2

Workflow for the two-step synthesis of nitrosobenzophenone via a hydroxylamine intermediate.

Sources

Application

Application Notes &amp; Protocols: The Dichotomous Role of 4-Nitrosobenzophenone in Polymer Photochemistry

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Preamble: A Molecule of Competing Functions In the vast landscape of polymer photochemistry, photoinitiators are the catalysts tha...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Preamble: A Molecule of Competing Functions

In the vast landscape of polymer photochemistry, photoinitiators are the catalysts that, upon light absorption, generate reactive species to drive polymerization or crosslinking. Among the most studied and utilized are Type II photoinitiators, with benzophenone (BP) as the archetypal example.[1] This guide delves into the theoretical and practical considerations of a lesser-explored derivative: 4-nitrosobenzophenone .

This molecule presents a fascinating dichotomy. It contains the well-established benzophenone chromophore, a robust engine for initiating crosslinking via hydrogen abstraction.[2] Simultaneously, it features a nitroso (-N=O) group, a functionality renowned for its ability to act as a potent radical trap.[3] This inherent conflict—the generation versus the scavenging of radicals—positions 4-nitrosobenzophenone not as a straightforward photo-crosslinker, but as a potential photochemical modulator.

This document, therefore, moves beyond a simple recitation of facts. It provides a mechanistic hypothesis for the behavior of 4-nitrosobenzophenone, grounded in the established principles of its constituent moieties. We will dissect its potential dual roles and provide detailed, verifiable protocols for researchers to synthesize, utilize, and characterize its effects on polymer systems. This guide is structured to serve as a roadmap for investigating its unique potential in creating novel polymer networks with controlled properties.

Section 1: The Benzophenone Moiety - The Engine of Photocrosslinking

The photochemical activity of 4-nitrosobenzophenone is predicated on its benzophenone core. The mechanism is a classic Type II photoinitiation process, which does not generate radicals by cleavage of the initiator itself, but by abstracting an atom (typically hydrogen) from a donor molecule, such as a polymer chain.[4]

Mechanism of Action:

  • Photoexcitation: Upon absorption of UV radiation (typically in the 320-380 nm range), the benzophenone moiety is promoted from its ground state (S₀) to an excited singlet state (S₁).[5]

  • Intersystem Crossing (ISC): The excited singlet state is extremely short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This triplet diradical is the primary reactive species.[2]

  • Hydrogen Abstraction: The highly energetic triplet benzophenone abstracts a hydrogen atom from a suitable donor, such as a C-H bond on a neighboring polymer chain (P-H). This creates two new radical species: a benzophenone ketyl radical and a polymer alkyl radical (P•).[2][5]

  • Crosslinking: The resulting polymer radicals (P•) can then combine with each other to form a stable, covalent cross-link, transforming the polymer matrix from a soluble or fusible material into a robust, three-dimensional network.[6]

G cluster_0 Step 1 & 2: Excitation & ISC cluster_1 Step 3: H-Abstraction cluster_2 Step 4: Crosslinking BP_S0 Benzophenone (S₀) BP_S1 Excited Singlet (S₁) BP_S0->BP_S1 UV Photon (hν) BP_T1 Excited Triplet (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) Radicals Ketyl Radical + Polymer Radical (P•) BP_T1->Radicals H-Abstraction Polymer_H Polymer Chain (P-H) Polymer_H->Radicals Crosslink Cross-linked Polymer (P-P) Radicals->Crosslink Polymer_Radical_2 Polymer Radical (P•) Polymer_Radical_2->Crosslink Radical Combination

Caption: Benzophenone-mediated Type II photocrosslinking mechanism.

Section 2: The Nitroso Moiety - A Potential Radical Scavenger

Contrary to the radical-generating nature of the benzophenone core, the nitroso group (-N=O) is well-documented as an effective "spin trap."[3] This means it can react with and neutralize free radicals, forming stable nitroxide adducts.

In the context of 4-nitrosobenzophenone, this creates a compelling mechanistic crossroads. Once the triplet benzophenone abstracts a hydrogen atom to form a polymer radical (P•), this radical is presented with two competing pathways:

  • Pathway A (Crosslinking): It can combine with another polymer radical to form a desired cross-link.

  • Pathway B (Inhibition/Modulation): It can be intercepted and "trapped" by the nitroso group of a nearby 4-nitrosobenzophenone molecule.

This trapping action would terminate the radical and prevent it from participating in crosslinking. The consequence could be a reduction in crosslinking efficiency or, viewed differently, a mechanism for controlling the extent and kinetics of network formation.

G Polymer_Radical Polymer Radical (P•) Crosslinking Pathway A: Crosslinking Polymer_Radical->Crosslinking Trapping Pathway B: Radical Trapping Polymer_Radical->Trapping NitroxideAdduct Stable Nitroxide Adduct (R-N(O•)-P) Trapping->NitroxideAdduct Another_PRadical Another P• Another_PRadical->Crosslinking NitrosoBP 4-Nitrosobenzophenone (R-N=O) NitrosoBP->Trapping

Caption: Competing pathways for the polymer radical.

Section 3: Mechanistic Hypothesis - A Self-Modulating Crosslinking System

Synthesizing the dual functionalities, we can propose a comprehensive photochemical pathway for 4-nitrosobenzophenone. Upon UV irradiation, the system would initiate crosslinking via the benzophenone moiety while simultaneously controlling the radical population via the nitroso group.

This could theoretically lead to a more uniform polymer network. In regions of high radical concentration, the trapping mechanism would be more pronounced, preventing runaway crosslinking and gel-point heterogeneities. This self-regulating behavior could be invaluable for applications requiring precise control over material properties, such as in hydrogels for drug delivery or in the fabrication of microstructures.[5]

G Excitation UV Photon (hν) ~365 nm NBP_T1 NBP Triplet State (Radical Generator) H_Abstraction Hydrogen Abstraction NBP_T1->H_Abstraction Polymer_Radical Polymer Radical (P•) H_Abstraction->Polymer_Radical Crosslinking Cross-linked Network Polymer_Radical->Crosslinking Pathway A: Favorable Radical_Trapping Radical Trapping by NBP Ground State Polymer_Radical->Radical_Trapping Pathway B: Competing Termination Terminated Chain (Nitroxide Adduct) Radical_Trapping->Termination

Caption: Proposed photochemical pathway for 4-nitrosobenzophenone.

Section 4: Experimental Protocols for Investigation

The following protocols provide a framework for the synthesis, application, and characterization of 4-nitrosobenzophenone's effect on polymers. These methods include control points and validation steps to ensure scientific rigor.

Protocol 1: Synthesis and Characterization of 4-Nitrosobenzophenone

This protocol outlines a potential synthesis route via the reduction of 4-nitrobenzophenone followed by oxidation.

Materials:

  • 4-Nitrobenzophenone

  • Ammonium chloride (NH₄Cl)

  • Zinc dust

  • Ethanol, Water

  • Dichloromethane (DCM)

  • Potassium dichromate (K₂Cr₂O₇) or Caro's acid

  • Sulfuric acid (H₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus.

Procedure:

  • Reduction to Hydroxylamine:

    • In a round-bottom flask, dissolve 4-nitrobenzophenone (1 eq.) in ethanol.

    • Add a solution of ammonium chloride (1.2 eq.) in water.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add zinc dust (2.5 eq.) in small portions, maintaining the temperature below 10 °C.

    • Stir for 2-3 hours at room temperature after the addition is complete.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove zinc oxide and unreacted zinc. Evaporate the solvent under reduced pressure to obtain the crude N-(4-benzoylphenyl)hydroxylamine.

  • Oxidation to Nitroso Compound:

    • Dissolve the crude hydroxylamine in a mixture of DCM and water.

    • Cool to 0 °C in an ice bath.

    • Prepare a cold solution of the oxidizing agent (e.g., potassium dichromate in dilute sulfuric acid).

    • Add the oxidizing solution dropwise to the hydroxylamine solution with vigorous stirring, keeping the temperature below 5 °C.

    • The solution should turn a characteristic green or blue color, indicating the formation of the nitroso compound.

    • After addition, stir for an additional 30 minutes.

    • Separate the organic layer (DCM), wash with cold water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield crude 4-nitrosobenzophenone.

  • Purification & Characterization:

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

    • Characterize the final product:

      • ¹H and ¹³C NMR: To confirm the molecular structure.

      • FTIR Spectroscopy: To identify characteristic peaks for the C=O (around 1660 cm⁻¹) and N=O (around 1500-1620 cm⁻¹) groups.

      • UV-Vis Spectroscopy: To determine the absorption maxima (λ_max) required for selecting the appropriate irradiation wavelength.

      • Mass Spectrometry: To confirm the molecular weight.

Protocol 2: Preparation and UV Curing of Polymer Films

This protocol describes how to incorporate 4-nitrosobenzophenone into a polymer film and perform photocrosslinking.

Materials:

  • Host Polymer (e.g., Polystyrene, Poly(methyl methacrylate), or a custom polymer with abstractable hydrogens)

  • 4-Nitrosobenzophenone (from Protocol 1)

  • Benzophenone (for control experiment)

  • Suitable solvent (e.g., Toluene, THF)

  • Spin coater or film applicator

  • Substrates (e.g., glass slides, silicon wafers)

  • UV Curing System with a filtered lamp (e.g., 365 nm LED or mercury lamp).[7]

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the polymer in the chosen solvent (e.g., 10% w/v).

    • Prepare three separate batches from this stock solution:

      • Control 1 (C1): Polymer solution only.

      • Control 2 (C2): Add benzophenone to the polymer solution (e.g., 1-2 mol% relative to polymer monomer units).

      • Test (T1): Add 4-nitrosobenzophenone to the polymer solution at the same molar concentration as C2.

    • Stir all solutions in light-blocking containers until fully dissolved.

  • Film Casting:

    • Clean substrates thoroughly.

    • Apply the solutions to the substrates using a spin coater or film applicator to achieve a desired, uniform thickness (e.g., 50 µm).[4]

    • Dry the films in a vacuum oven at a temperature below the polymer's glass transition temperature to remove all solvent.

  • UV Curing:

    • Place the coated substrates in the UV curing system.

    • Irradiate the films with UV light at the appropriate wavelength (e.g., 365 nm) and intensity (e.g., 10-20 mW/cm²).[5]

    • Expose different samples for varying durations (e.g., 1, 2, 5, 10 minutes) to create a time-course study.

Protocol 3: Characterization of Crosslinking Efficiency

This protocol provides methods to quantify the degree of crosslinking.

1. Sol-Gel Analysis:

  • Purpose: To determine the weight fraction of the polymer that has become insoluble due to crosslinking (the "gel fraction").

  • Procedure:

    • Weigh the initial dry, cross-linked polymer film (W_initial).

    • Immerse the film in a good solvent for the original, un-crosslinked polymer for 24-48 hours to dissolve the un-crosslinked portion (the "sol fraction").

    • Carefully remove the remaining insoluble film (the "gel"), dry it completely in a vacuum oven, and weigh it (W_final).

    • Calculate the Gel Fraction (%): Gel Fraction = (W_final / W_initial) * 100.

  • Interpretation: A higher gel fraction indicates more efficient crosslinking. Compare the results from T1, C1, and C2.

2. Swelling Ratio Measurement:

  • Purpose: To assess the crosslink density. A more tightly cross-linked network will swell less.[5]

  • Procedure:

    • Weigh the dry, insoluble gel fraction (W_dry).

    • Immerse the gel in the solvent until it reaches equilibrium swelling (typically 24 hours).

    • Remove the swollen gel, gently blot the surface to remove excess solvent, and weigh it immediately (W_swollen).

    • Calculate the Swelling Ratio: Swelling Ratio = (W_swollen - W_dry) / W_dry.

  • Interpretation: A lower swelling ratio implies a higher crosslink density.

3. Mechanical and Spectroscopic Analysis:

  • Rheometry: Measure the storage modulus (G') and loss modulus (G'') before and after curing. A significant increase in G' indicates the transition from a liquid-like to a solid-like (cross-linked) state.

  • FTIR Spectroscopy: Monitor the decrease in the intensity of C-H stretching peaks of the polymer backbone, which can indicate hydrogen abstraction.

Section 5: Data Interpretation and Expected Outcomes

The comparative results from the control and test groups will elucidate the role of 4-nitrosobenzophenone.

Parameter Condition Expected Influence on Crosslinking Rationale
Initiator Type 4-Nitrosobenzophenone vs. BenzophenonePotentially lower crosslinking efficiency (higher sol fraction, higher swelling ratio).The nitroso group acts as a radical trap, creating a competing non-crosslinking pathway.[3]
UV Wavelength ~365 nmOptimal for excitation of the benzophenone n→π* transition.[5]Matches the absorption maximum of the benzophenone chromophore, ensuring efficient energy transfer.
UV Intensity 5 - 20 mW/cm²Higher intensity may increase crosslinking rate but risks polymer degradation.Balances the rate of radical generation against potential side reactions like chain scission.[8]
Exposure Time 1 - 10 minutesIncreased time leads to higher crosslink density, up to a plateau.Allows for more hydrogen abstraction and radical combination events to occur.
Initiator Conc. 0.5 - 5.0 mol%Higher concentration increases initial rate but may lead to lower final properties due to plasticization or inner filter effects.More initiator molecules are available to absorb photons and start the process.

Possible Scenarios from Experimental Results:

  • Scenario A: Potent Inhibitor: If the Test (T1) samples show significantly less crosslinking than the Benzophenone Control (C2) and are similar to the No-Initiator Control (C1), it implies that the radical trapping effect of the nitroso group dominates, effectively inhibiting the process.

  • Scenario B: Crosslinking Modulator: If T1 samples show crosslinking, but to a lesser extent or with a slower rate than C2, it suggests a dual role. The molecule initiates crosslinking but also tempers the reaction, potentially leading to a more controlled network as hypothesized.

  • Scenario C: Efficient Crosslinker: If T1 and C2 show comparable levels of crosslinking, it would imply that under the specific reaction conditions, the hydrogen abstraction and subsequent crosslinking pathway is kinetically far more favorable than the radical trapping pathway.

References

  • Jakkampudi, S., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative... ACS Omega. Available at: [Link]

  • Wang, X., & Huang, X. (2004). [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]

  • Zeng, H., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Biomacromolecules. Available at: [Link]

  • Li, Z., et al. (2008). Synthesis, spectroscopy and photochemistry of nitro-azobenzene dyes bearing benzophenone parts. Photochemical & Photobiological Sciences. Available at: [Link]

  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]

  • Farrell, I. S., et al. (n.d.). Photo-cross-linking interacting proteins with a genetically encoded benzophenone. ResearchGate. Available at: [Link]

  • Singh, S., & Kumar, M. (2021). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules. Available at: [Link]

  • Adams, D. J., et al. (2023). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Available at: [Link]

  • Qu, B., et al. (2000). A new mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Wong, E. H. H., et al. (2011). Nitrones in synthetic polymer chemistry. Polymer Chemistry. Available at: [Link]

  • Vione, D., et al. (2015). The nature of the light absorption and emission transitions of 4-hydroxybenzophenone in different solvents. A combined computational and experimental study. Photochemical & Photobiological Sciences. Available at: [Link]

  • Park, J., & Koh, M. (2008). Binding is not enough; flexibility is needed for photocrosslinking of Lck kinase by benzophenone photoligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, J., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers. Available at: [Link]

  • Kutsenova, A. V., & Morozov, V. A. (2005). Kinetic Characteristics of the Photoreduction of Benzophenone in Solid Polymers in the Presence of 4-Halophenols. High Energy Chemistry. Available at: [Link]

  • Von der Ehe, C., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers. Available at: [Link]

  • Vione, D., et al. (2015). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. Photochemical & Photobiological Sciences. Available at: [Link]

Sources

Method

Application Note: Catalytic and Photochemical Oxidation of 4-Nitrosobenzophenone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, quantitative surfactant effects, and self-validating experimental protocols for the oxidation of nitroso...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, quantitative surfactant effects, and self-validating experimental protocols for the oxidation of nitroso intermediates.

Executive Summary & Mechanistic Rationale

In pharmaceutical development and advanced materials science, the controlled oxidation of nitrogen-containing compounds is a critical transformation. 4-Nitrosobenzophenone frequently emerges as a highly reactive, transient intermediate during the oxidation of oximes and hydroxylamines to stable nitro derivatives[1]. Understanding the kinetics and catalytic pathways of this intermediate is essential for controlling reaction selectivity and mitigating the formation of genotoxic nitroso impurities in drug synthesis.

This application note details two distinct, highly efficient catalytic paradigms for managing 4-nitrosobenzophenone chemistry:

  • Micelle-Enabled Photochemical Oxidation: Utilizing singlet oxygen ( 1O2​ ), where cationic surfactants dynamically alter the microenvironment to stabilize the precursor carbanion, accelerating the oxidation rate by two orders of magnitude[1].

  • Transition-Metal Catalyzed Aerobic Oxidation: Employing a Cu(I)/PMDETA complex to activate molecular oxygen, offering a mild, stoichiometric-oxidant-free pathway to generate and trap nitroso intermediates[2].

By leveraging these pathways, researchers can either isolate the nitroso intermediate for downstream coupling (e.g., Nitroxide-Mediated Photopolymerization[3]) or drive the reaction to completion to yield 4-nitrobenzophenone.

Reaction Pathway Visualization

The following diagram illustrates the dual pathways for the generation and subsequent oxidation of the 4-nitrosobenzophenone intermediate.

ReactionPathway A Oxime Carbanion (Precursor) B 4-Nitrosobenzophenone (Intermediate) A->B Singlet O2 (Photochemical) C 4-Nitrobenzophenone (Final Product) B->C Thermal Oxidation D HTAB Micelle (Cationic Surfactant) D->A Stabilizes (Lowers pKa) E Cu(I) / O2 (Aerobic Catalyst) E->B Alternative Aerobic Pathway

Figure 1: Catalytic and photochemical oxidation pathways of 4-nitrosobenzophenone intermediates.

Quantitative Data: The Role of Micellar Catalysis

In photochemical oxidation, the generation of the nitroso intermediate is highly dependent on the stability of the starting oxime carbanion. The introduction of specific surfactants creates a microenvironment that dramatically alters the thermodynamics of the reaction.

As demonstrated in Table 1, cationic surfactants like Hexadecyltrimethylammonium bromide (HTAB) electrostatically stabilize the anionic transition state. This effectively lowers the pKa​ of the oxime and enhances the rate of photochemical oxidation by a factor of 102 compared to baseline conditions[1].

Table 1: Effect of Surfactant Microenvironments on Photooxidation Rates

Surfactant ClassRepresentative AgentEffect on Precursor pKa​ Relative Oxidation Rate ( kobs​/k0​ )Mechanistic Causality
None (Control) N/ABaseline1.0Standard aqueous/ethanolic baseline.
Anionic Sodium Dodecyl Sulfate (SDS)Scarcely changed~1.0 - 1.2Electrostatic repulsion prevents carbanion stabilization[1].
Nonionic Tween 80Scarcely changed~1.2 - 1.5Mild steric stabilization within the micelle core[1].
Cationic HTABConsiderable Decrease ~100.0 Strong electrostatic stabilization of the carbanion promotes rapid 1O2​ attack[1].

Experimental Protocols & Self-Validating Systems

Protocol A: Micelle-Enabled Photochemical Oxidation (Singlet Oxygen)

Objective: To rapidly generate 4-nitrosobenzophenone via singlet oxygen attack, followed by thermal oxidation to 4-nitrobenzophenone.

Step-by-Step Methodology:

  • Micellar Matrix Preparation: Dissolve HTAB in a 25% ethanolic aqueous buffer (pH 9.0) to achieve a 10 mM concentration. Causality: This concentration exceeds the Critical Micelle Concentration (CMC) of HTAB, ensuring the formation of cationic micelles required to lower the substrate's pKa​ [1].

  • Substrate & Sensitizer Addition: Add the 4-hydroxyimino precursor to a final concentration of 0.1 mM. Introduce Rose Bengal (1 mol%) as the photochemical sensitizer.

  • Irradiation & Oxygenation: Irradiate the solution using a 500 W halogen lamp equipped with a UV cut-off filter ( λ>400 nm) while continuously bubbling molecular oxygen ( O2​ ) through the mixture at a rate of 10 mL/min.

  • Thermal Conversion: To drive the transient 4-nitrosobenzophenone intermediate to the final 4-nitrobenzophenone product, transfer the flask to a dark environment and heat to 60°C for 2 hours[1].

Self-Validating QC (Protocol A):

  • Visual/Spectroscopic Check: The initial oxime carbanion exhibits a distinct bathochromic (red) shift in the UV-Vis spectrum upon addition of HTAB. During irradiation, the transient accumulation of 4-nitrosobenzophenone can be visually confirmed by a shift to a pale green/blue hue (characteristic of the n→π∗ transition of the nitroso group), which fades to yellow upon thermal oxidation to the nitro product.

  • Mechanistic Validation: Run a parallel control spiked with 10 mM Sodium Azide ( NaN3​ ). NaN3​ is a potent singlet oxygen quencher; complete cessation of the reaction in this control validates that the mechanism is strictly 1O2​ -dependent.

Protocol B: Copper-Catalyzed Aerobic Oxidation

Objective: To synthesize the nitroso intermediate using a mild, transition-metal catalyzed aerobic pathway, ideal for substrates sensitive to photochemical degradation.

Step-by-Step Methodology:

  • Catalyst Complexation: In an oven-dried Schlenk flask under an argon atmosphere, combine CuBr (5 mol%) and N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) (5 mol%) in anhydrous dichloromethane (DCM). Stir for 15 minutes until a homogeneous, dark complex forms[2],[3].

  • Substrate Introduction: Add the N-substituted hydroxylamine or oxime precursor (1.0 equiv, 0.5 M in DCM) to the active catalyst solution.

  • Aerobic Activation: Swap the argon atmosphere for molecular oxygen via an O2​ balloon (1 atm). Stir vigorously at 25°C for 4–12 hours. Causality: The Cu(I)/PMDETA complex facilitates a controlled, single-electron transfer to O2​ , generating a reactive copper-oxygen species that selectively oxidizes the substrate without requiring harsh stoichiometric oxidants[2].

  • Quenching & Isolation: Filter the crude mixture through a short pad of Celite to remove the copper salts, washing with ethyl acetate. Concentrate under reduced pressure.

Self-Validating QC (Protocol B):

  • In-Situ Trapping (The HDA Test): Because nitroso compounds are highly reactive and prone to dimerization or over-oxidation, their presence can be definitively validated by adding 2.0 equivalents of cyclopentadiene directly to the reaction mixture. The rapid formation of a hetero-Diels-Alder (HDA) cycloadduct (detectable via LC-MS or NMR) confirms the successful catalytic generation of the nitroso intermediate[2].

References

  • Title: Effect of Surfactants and β-Cyclodextrin on the Photooxidation of Stable Carbanions Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link][1]

  • Title: Copper-Catalyzed Aerobic Oxidation of N-Substituted Hydroxylamines: Efficient and Practical Access to Nitroso Compounds Source: Organic Letters (ACS Publications) URL: [Link][2]

  • Title: Toward Nitroxide-Mediated Photopolymerization Source: Macromolecules (ACS Publications) URL: [Link][3]

Sources

Application

Application Note: In Vitro Assays Utilizing 4-Nitrosobenzophenone as a Chemical Probe for Protein Profiling and Modification

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Target Identification, Redox Proteomics, and Post-Translational Modification (PTM) Profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Target Identification, Redox Proteomics, and Post-Translational Modification (PTM) Profiling.

Introduction & Mechanistic Rationale

4-Nitrosobenzophenone (4-NOBP) is a highly versatile, bifunctional chemical probe. While historically recognized as a photoproduct of caged calcium chelators and a precursor in nitroxide-mediated photopolymerization[1], its unique electronic structure makes it an exceptional tool for advanced in vitro biological assays. The molecule features two distinct reactive centers:

  • The C-Nitroso Group (-N=O): Acts as a potent electrophile and enophile, capable of selective ligation with protein sulfinic acids (Cys-SO 2​ H) and prenyl lipid tails.

  • The Benzophenone Core: Serves as a UV-active chromophore for analytical tracking and a photoactivatable crosslinker. Upon UV irradiation (~365 nm), the benzophenone ketone is excited to a triplet diradical state, allowing for secondary photo-crosslinking to capture transient protein-protein interactions.

This dual reactivity enables researchers to profile elusive oxidative modifications[2] and target historically "undruggable" proteins, such as prenylated RAS[3].

G A 4-Nitrosobenzophenone (Chemical Probe) D Sulfonamide Adduct (Stable Label) A->D Sulfinic Acid Ligation (pH 6.0) E N-Arylhydroxylamine (Ene-Adduct) A->E Ene-Ligation (pH 7.4) B Protein-SO2H (Sulfinic Acid) B->D C Prenylated Protein (e.g., RAS) C->E

Mechanistic pathways of 4-nitrosobenzophenone reacting with sulfinic acids and prenyl groups.

Quantitative Comparison of Reaction Adducts

To effectively utilize 4-NOBP, it is critical to understand the thermodynamic stability and kinetic requirements of its various reaction pathways.

Table 1: Reaction Kinetics and Adduct Stability of 4-NOBP with Protein Targets

Target PTMReaction PathwayAdduct FormedOptimal pHStabilityReversibility
Free Thiol (-SH) Nitroso-Aldol AdditionSulfinamide7.0 – 7.4Low-ModerateReversible (by DTT)
Sulfinic Acid (-SO 2​ H) Sulfinic Acid Nitroso LigationSulfonamide5.5 – 6.5Extremely HighIrreversible
Prenyl Group (Alkene) Ene-LigationN-Arylhydroxylamine7.4HighIrreversible
Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I have designed the following protocols to ensure absolute chemical selectivity. Every workflow incorporates internal controls to create a self-validating system , ensuring that the mass shifts observed are exclusively due to the intended target.

Protocol 1: Profiling Protein Sulfinylation (Cys-SO 2​ H)

Protein sulfinylation was long considered an irreversible marker of oxidative stress until the discovery of sulfiredoxin. Profiling this modification is notoriously difficult because standard thiol-reactive probes cannot target it. 4-NOBP solves this by undergoing Sulfinic Acid Nitroso Ligation (SNL) to form a highly stable sulfonamide[2].

Causality & Design Choices:

  • NEM Pre-blocking: Free thiols outnumber sulfinic acids by orders of magnitude. Because C-nitroso compounds react with thiols to form unstable sulfinamides[4], we must first alkylate all free thiols with N-ethylmaleimide (NEM). This ensures 4-NOBP strictly targets the -SO 2​ H state.

  • Acidic Ligation pH (6.0): The SNL mechanism requires the protonated sulfinic acid species. Dropping the pH to 6.0 accelerates the nucleophilic attack of the sulfinic acid on the nitroso nitrogen.

Step-by-Step Methodology:

  • Lysis & Alkylation: Lyse cells or dilute recombinant protein in 50 mM HEPES (pH 7.4) containing 50 mM NEM and 1% SDS. Incubate at 37°C for 30 minutes to irreversibly block free thiols.

  • Quenching & Buffer Exchange: Precipitate proteins using 4 volumes of cold (-20°C) acetone to remove unreacted NEM. Resuspend the protein pellet in 50 mM MES buffer (pH 6.0).

  • 4-NOBP Ligation: Add 4-NOBP (dissolved in DMSO) to a final concentration of 100 µM. Incubate for 1 hour at room temperature in the dark. (Crucial: Light exclusion prevents premature benzophenone photoactivation).

  • Self-Validation Controls:

    • Negative Control: Pre-treat a parallel sample with 10 mM DTT prior to NEM blocking to reduce all oxidized species. This sample must show zero 4-NOBP mass shifts downstream.

    • Positive Control: Pre-treat with 1 mM H 2​ O 2​ for 15 minutes to artificially induce sulfinylation.

  • Detection: Digest with trypsin and analyze via LC-MS/MS. The 4-NOBP sulfonamide adduct yields a distinct mass shift of +211.06 Da on modified cysteines.

Protocol 2: Ene-Ligation of Prenylated RAS (SELOC Pathway)

Mutant RAS proteins drive ~20% of human cancers but lack deep binding pockets, making them historically "undruggable". However, RAS is anchored to the membrane via a C-terminal prenyl (farnesyl) lipid tail. 4-NOBP exploits the electron-rich alkenes of this prenyl group via a pericyclic ene-reaction, forming an N-arylhydroxylamine. This is the first step of the assay[5].

SELOC RAS Prenylated RAS (Alkene Tail) Adduct Hydroxylamine Adduct (Intermediate) RAS->Adduct Ene-Ligation (37°C, pH 7.4) NOBP 4-NOBP (Enophile) NOBP->Adduct Final Oxime Conjugate (Fluorophore/PROTAC) Adduct->Final Oxime Condensation (+ Aldehyde Probe, pH 6.0)

Sequential Ene-Ligation and Oxime Condensation (SELOC) workflow for RAS targeting.

Causality & Design Choices:

  • Concerted Ene-Reaction: Unlike thiol reactions, the ene-ligation is a concerted pericyclic process that does not require a catalyst and proceeds efficiently at physiological pH (7.4).

  • Oxime Condensation: The resulting N-arylhydroxylamine is a unique bioorthogonal handle. By lowering the pH slightly and adding an aldehyde-functionalized probe (e.g., a fluorophore or a PROTAC ligand), we drive a rapid oxime condensation to functionalize the RAS protein for targeted degradation.

Step-by-Step Methodology:

  • Protein Preparation: Prepare 10 µM of fully farnesylated recombinant KRAS4b in PBS (pH 7.4).

  • Ene-Ligation: Add 50 µM 4-NOBP. Incubate at 37°C for 2 hours. The nitroso group reacts with the farnesyl alkene, yielding the hydroxylamine intermediate.

  • Oxime Condensation: Adjust the buffer to pH 6.0 using dilute HCl or by exchanging into MES buffer. Add 100 µM of an aldehyde-functionalized probe (e.g., Aldehyde-Cy5 for imaging, or Aldehyde-Pomalidomide for targeted degradation). Incubate for 1 hour at 37°C.

  • Self-Validation Controls:

    • Negative Control: Use unprenylated KRAS4b (expressed in E. coli without the farnesyltransferase machinery). The lack of the lipid tail will result in zero ene-ligation, proving the probe's absolute specificity for the prenyl group.

  • Analysis: Resolve the samples on SDS-PAGE. If using a fluorescent aldehyde, image the gel directly. Alternatively, use intact protein mass spectrometry to verify the sequential mass additions.

References
  • Title: Development of Nitroso-Based Probes for Labeling and Regulation of RAS Proteins in Cancer Cells via Sequential Ene-Ligation and Oxime Condensation Source: The Journal of Organic Chemistry (ACS Publications) / PubMed URL: [Link]

  • Title: A Chemical Approach for the Detection of Protein Sulfinylation Source: ACS Chemical Biology / PubMed Central (NIH) URL: [Link]

  • Title: Water Soluble Acyloxy Nitroso Compounds: HNO Release and Reactions with Heme and Thiol Containing Proteins Source: Chemical Research in Toxicology / PubMed Central (NIH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield and purity in 4-nitrosobenzophenone synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 4-nitrosobenzophenone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 4-nitrosobenzophenone. Nitrosoarenes are notoriously sensitive intermediates; achieving high yield and purity requires precise kinetic and thermodynamic control to prevent over-oxidation and dimerization.

Below, you will find the mechanistic architecture of the reaction, targeted troubleshooting FAQs, quantitative comparisons, and a self-validating protocol engineered for reliability.

Section 1: Mechanistic Pathway & Reaction Dynamics

Understanding the competing pathways is critical. The oxidation of 4-aminobenzophenone proceeds through an N-phenylhydroxylamine intermediate before reaching the target nitroso state. Without strict environmental controls, the product will either over-oxidize or react with the starting material.

SynthesisPathway SM 4-Aminobenzophenone (Starting Material) NHA N-Phenylhydroxylamine (Transient Intermediate) SM->NHA Controlled Oxidation DIMER Azoxy/Azo Dimers (Condensation) SM->DIMER Baeyer-Mills Condensation PROD 4-Nitrosobenzophenone (Target Product) NHA->PROD Controlled Oxidation OVER 4-Nitrobenzophenone (Over-oxidation) PROD->OVER Excess Oxidant or Temp > 60°C PROD->DIMER Nucleophilic Attack

Mechanistic pathways and competing side reactions in 4-nitrosobenzophenone synthesis.

Section 2: Troubleshooting Guides & FAQs

Q1: My final product shows significant contamination with 4-nitrobenzophenone. How do I prevent over-oxidation? A1: Over-oxidation to the nitro derivative is the most common failure mode when synthesizing nitrosoarenes. This occurs when the reaction temperature exceeds 60°C or when a stoichiometric excess of the oxidant is present [1]. If you are using the Defoin method (H₂O₂ catalyzed by molybdenum salts), ensure your temperature remains strictly below 20°C during the exothermic addition of H₂O₂. The transition from nitroso to nitro is kinetically hindered at lower temperatures; exploiting this thermal threshold is your primary control mechanism [2].

Q2: The crude mixture turned deep red/orange, and my yield of the green/blue nitroso monomer is terrible. What happened? A2: You are observing the Baeyer-Mills reaction, a condensation between your unreacted 4-aminobenzophenone and the newly formed 4-nitrosobenzophenone, yielding highly colored azoxy or azo dimers [3]. This nucleophilic attack happens readily in homogeneous solutions. Causality & Solution: To prevent this, you must physically or chemically isolate the nitroso product the moment it forms.

  • Chemical Isolation: Maintain the pH between 3 and 5. This slightly protonates the amine, reducing its nucleophilicity without deactivating the molybdenum catalyst [1].

  • Physical Isolation: Utilize a water-methanol solvent system where 4-aminobenzophenone is soluble, but 4-nitrosobenzophenone is strictly insoluble. The product precipitates out of the reactive phase immediately, shielding it from both dimerization and over-oxidation [1]. Alternatively, a biphasic Oxone system (aqueous/organic) or continuous flow setup can partition the product away from the amine [4].

Q3: Should I use Oxone or Molybdenum-catalyzed H₂O₂ for scaling up my synthesis? A3: For bench-scale to pilot-scale synthesis, the Molybdenum-catalyzed H₂O₂ method (Defoin's procedure) is vastly superior. While Oxone (potassium peroxymonosulfate) is an excellent, metal-free oxidant, it often requires biphasic conditions or continuous flow setups to prevent azoxybenzene formation [4]. Mechanochemical Oxone oxidation is rapid but requires specialized milling equipment and relies on sublimation for purification [5]. H₂O₂ with ammonium molybdate offers high atom economy, generates only water as a byproduct, and allows for direct product isolation via simple filtration [1].

Section 3: Quantitative Comparison of Oxidation Strategies

Oxidation StrategyPrimary OxidantTypical YieldMajor Impurity RiskScalability / Setup
Defoin's Method H₂O₂ / Molybdate53–90%4-NitrobenzophenoneHigh / Standard Batch
Biphasic Flow Oxone (Aqueous)60–80%Azoxy/Azo DimersMedium / Flow Reactor
Mechanochemical Solid Oxone50–85%4-NitrobenzophenoneLow / Ball Milling

Section 4: Self-Validating Experimental Protocol

Molybdenum-Catalyzed Oxidation of 4-Aminobenzophenone (Adapted Defoin Procedure) Objective: Synthesize 4-nitrosobenzophenone with >80% yield and <2% nitro/azo impurities.

Step 1: Substrate Dissolution Dissolve 4-aminobenzophenone (1.0 eq) in methanol.

  • Causality: Methanol acts as a selective solvent; it dissolves the starting material but is a poor solvent for the nitroso product, enabling precipitation-driven protection [1].

Step 2: Catalyst Activation & pH Control Add an aqueous solution of ammonium molybdate (0.05 eq). Adjust the pH precisely to 3.0–5.0 using dilute HCl or KOH.

  • Causality: The mildly acidic pH is the critical control parameter. It protonates enough of the amine to suppress the Baeyer-Mills condensation (azo dimer formation) while maintaining the structural integrity of the active peroxomolybdate catalytic species [1][3].

Step 3: Controlled Oxidation (Self-Validating Step) Cool the mixture to 10–15°C. Begin dropwise addition of 30% H₂O₂ (2.2 eq).

  • Validation Checkpoint: Within minutes, the solution should transition from yellow to a pale green/blue, followed by the precipitation of a solid. If the solution turns deep orange/red and remains homogeneous, the pH is too high, and azoxy dimers are forming. Halt the addition immediately, lower the pH to 3.0, and resume [4].

Step 4: Isolation Stir for 2 hours at <20°C. Filter the precipitated 4-nitrosobenzophenone. Wash with cold water and ice-cold methanol to remove residual catalyst and unreacted trace amine.

  • Causality: Keeping the temperature below 20°C provides a kinetic barrier against over-oxidation to 4-nitrobenzophenone, which typically requires temperatures >60°C to proceed [2].

Section 5: References

  • Toward Nitroxide-Mediated Photopolymerization | Macromolecules - ACS Publications Source: acs.org URL:[Link]

  • Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H₂O₂ Catalysed with Molybdenum Salts Source: organic-chemistry.org / Synthesis (2004) URL:[Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines Source: mdpi.com URL:[Link]

  • In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry Source: chemrxiv.org URL:[Link]

  • Mechanosynthesis of nitrosobenzenes: A proof-of-principle study in combining solvent-free synthesis with solvent-free separations Source: researchgate.net URL:[Link]

  • Baeyer–Mills Reaction - Bio-protocol Source: bio-protocol.org URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 4-Nitrosobenzophenone Photochemistry

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the photochemical behavior of nitrosoarenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the photochemical behavior of nitrosoarenes. 4-nitrosobenzophenone is a highly versatile but notoriously finicky reagent. Because nitroso compounds are electronically ambivalent—capable of acting as both nucleophiles and electrophiles—your choice of solvent does not merely affect solubility; it dictates the fundamental reaction mechanism, intermediate stabilization, and ultimate yield[1].

Below is our comprehensive troubleshooting guide, designed to explain the causality behind experimental failures and provide self-validating protocols to ensure your photochemical workflows succeed.

Troubleshooting Guide & FAQs

Q1: Why does my 4-nitrosobenzophenone degrade into complex, inseparable mixtures when irradiated in standard organic solvents like THF or Methanol? A1: This is a classic case of solvent-driven side reactions. Under UV irradiation, the N-N or C-N bonds of nitroso precursors undergo homolysis, generating transient radical species[2]. In protic or hydrogen-donor solvents (like THF, methanol, or standard aliphatic hydrocarbons), these photo-excited intermediates readily abstract hydrogen atoms from the solvent[2]. This intermolecular H-abstraction leads to unwanted reduction products and complex degradation profiles. Solution: Switch to fluorinated alcohols. Trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are superior solvents for this chemistry. They lack easily abstractable hydrogen atoms and form a robust hydrogen-bonding network that thermodynamically stabilizes the highly reactive nitroso intermediate, preventing decomposition[3].

Q2: How does solvent polarity impact the UV-Vis absorption profile and excitation efficiency of my nitrosoarene? A2: Aromatic nitroso compounds exist in a delicate monomer-dimer equilibrium. Monomers typically absorb in the visible region (~730 nm, appearing blue or green), while the dimers absorb in the UV region (peaks at ~280 nm and 305 nm, appearing yellowish or colorless)[1]. Solvent polarity directly alters the intensity ratio of these UV signals and shifts this equilibrium[1]. Solution: Before initiating a batch reaction, always measure the UV-Vis spectrum of 4-nitrosobenzophenone in your chosen solvent at the operating temperature. If you are using 365 nm LEDs, you must ensure the solvent polarity favors the specific state (monomeric or dimeric) that optimally overlaps with your light source's emission spectrum.

Q3: We are attempting to photooxidize 4-nitrosobenzophenone derivatives to nitrobenzophenones in aqueous media, but the reaction is extremely slow. How can we accelerate it? A3: In aqueous or ethanolic alkaline solutions, the photooxidation of nitroso intermediates to nitro compounds proceeds via a singlet oxygen pathway[4]. In pure water, the lifetime of singlet oxygen is exceptionally short, and the solubility of the organic substrate is poor. Solution: Introduce a cationic surfactant. The addition of hexadecyltrimethylammonium bromide (HTAB) creates a micellar microenvironment. These micelles stabilize the reactive anionic intermediates and concentrate the singlet oxygen near the substrate. This micellar effect has been shown to enhance the rate of photooxidation by a factor of up to 100[4].

Q4: When scaling up from analytical to preparative batch sizes, my yield drops severely due to over-irradiation. What is the recommended workflow? A4: Nitroso compounds are intrinsically unstable and easily decompose upon prolonged handling or extended residence times[3]. In batch reactors, the Beer-Lambert law dictates that light intensity drops exponentially from the vessel wall, requiring long reaction times that inevitably cause the already-formed product to decompose. Solution: Transition to a continuous flow photochemical reactor. Flow chemistry provides a narrow path length for uniform photon flux, precise residence time control, and immediate removal of the product from the irradiation zone[3].

Quantitative Data: Solvent & Additive Effects

Summarizing the mechanistic impacts of various solvent environments allows for rapid comparative analysis when designing your experiment.

Solvent / AdditivePrimary Photochemical EffectImpact on 4-Nitrosobenzophenone StabilityRecommended Application
THF / Methanol H-atom abstraction[2]High decomposition, complex mixturesAvoid for isolation workflows
TFE / HFIP H-bond network stabilization[3]High stability, prevents over-reactionContinuous flow synthesis
Aqueous + HTAB Micellar stabilization[4]~100x rate enhancement of photooxidationSinglet O2 oxidation pathways
Hexane / Benzene Minimal solvent interactionModerate, susceptible to dimerization[1]Mechanistic and kinetic studies

Experimental Protocol: Continuous Flow Photochemical Synthesis

To ensure a self-validating system, follow this step-by-step methodology for processing nitrosoarenes using continuous flow photochemistry in TFE[3]. This protocol minimizes handling time and maximizes photon efficiency.

Step 1: Precursor Preparation Dissolve the starting material (e.g., o-nitrophenylimine precursor) in pure trifluoroethanol (TFE) to achieve a precise concentration of 0.05 M. Degas the solution via argon sparging for 15 minutes to remove dissolved oxygen, which can act as a triplet quencher.

Step 2: Reactor Priming Prime the continuous flow reactor system with pure TFE. Ensure the system is equipped with a back-pressure regulator set to 3 bar to prevent solvent boiling and bubble formation within the reactor lines.

Step 3: Flow Parameter Configuration Set the syringe pump to a flow rate of 1 mL/min. The reactor coil volume should be calibrated to target a precise residence time of 10 minutes within the irradiation zone.

Step 4: Irradiation Activate the high-power 365 nm Light-Emitting Diodes (LEDs) at an input power of 33 W. The narrow internal diameter of the flow tubing ensures uniform irradiation across the entire reaction volume.

Step 5: Product Collection & Isolation Collect the eluting 4-nitrosobenzophenone stream in a foil-wrapped flask maintained at 22–25 °C to prevent secondary photolysis. Immediately process the transient nitroso species for downstream derivatization, or carefully remove the TFE under reduced pressure at low temperatures to isolate the pure product.

Mechanistic Visualizations

Pathways A 4-Nitrosobenzophenone (Excited State) B Protic/H-Donor Solvents (e.g., MeOH, THF) A->B H-abstraction C Fluorinated Solvents (e.g., TFE, HFIP) A->C H-bond network D Aqueous + Surfactants (e.g., HTAB micelle) A->D Singlet O2 generation E Complex Mixtures & Decomposition B->E F Stabilized Nitroso Species (High Yield) C->F G Photooxidation to Nitrobenzophenone D->G

Solvent-dependent photochemical pathways of 4-nitrosobenzophenone.

Workflow N1 Prepare 0.05 M Solution in TFE N2 Syringe Pump (1 mL/min) N1->N2 N3 Photochemical Reactor (365 nm LED, 33 W) N2->N3 N4 Back Pressure Regulator (3 bar) N3->N4 N5 Product Collection & Analysis N4->N5

Continuous flow photochemical setup for nitrosoarene synthesis.

Sources

Troubleshooting

resolving poor solubility of 4-nitrosobenzophenone in aqueous media

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 4-nitrosobenzophenone. Here, we dissect the un...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 4-nitrosobenzophenone. Here, we dissect the underlying causes of this issue and offer a suite of validated methods to enhance its solubility for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is 4-nitrosobenzophenone and what are its primary applications?

4-Nitrosobenzophenone is an aromatic organic compound. Structurally, it is a benzophenone molecule substituted with a nitroso group (-N=O). It typically appears as a colored solid, with nitrosoarenes known to exist as deep green monomers in solution and pale yellow dimers in the solid state.[1][2] Its primary laboratory applications include use as an intermediate in organic synthesis and potentially in the study of photochemical reactions, given the properties of the related compound 4-nitrobenzophenone, which is used as a photoinitiator.[3]

Q2: Why is 4-nitrosobenzophenone so poorly soluble in water?

The poor aqueous solubility of 4-nitrosobenzophenone stems from its molecular structure:

  • Hydrophobicity: The two phenyl rings (the benzophenone backbone) are large, non-polar, and hydrophobic. These aromatic rings dominate the molecule's character, leading to unfavorable interactions with polar water molecules.

  • Lack of Ionizable Groups: The nitroso group and the ketone are not readily ionizable under typical physiological pH ranges. The absence of charged groups prevents the formation of strong, solubilizing ion-dipole interactions with water.

  • Crystalline Structure: In its solid state, the molecules are packed into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces before dissolution can occur. This is a common barrier for crystalline APIs (Active Pharmaceutical Ingredients).[4]

The solubility of nitroso compounds is highly dependent on their substituents; bulky and hydrophobic groups, like the phenyl rings in this case, significantly reduce water solubility.[1][5]

Q3: What are the common visual indicators of solubility problems during my experiments?

You may be experiencing solubility issues if you observe any of the following:

  • Cloudiness or Turbidity: The solution appears hazy or milky, indicating the presence of undissolved, suspended particles.

  • Precipitation: Solid material settles at the bottom of the vessel or coats the sides, either immediately or over a short period.

  • Inconsistent Results: Replicate experiments yield highly variable data, which can often be traced back to inconsistent concentrations of the dissolved compound.

  • Oily Film or Surface Scum: The compound separates from the aqueous phase, forming a distinct layer on the surface or as droplets.

Troubleshooting Guides: Step-by-Step Solubilization Strategies

If you have confirmed that solubility is a limiting factor in your experiments, the following guides provide systematic approaches to overcome this challenge.

Guide 1: Foundational Workflow for Solubility Enhancement

Before attempting advanced methods, it is crucial to follow a logical progression to find the simplest effective solution. This workflow minimizes the use of potentially interfering excipients.

G cluster_0 Phase 1: Initial Assessment & Simple Methods cluster_1 Phase 2: Advanced Solubilization Techniques cluster_2 Outcome A Start: Prepare Aqueous Suspension of 4-Nitrosobenzophenone B Method 1: Co-Solvent Addition (e.g., DMSO, Ethanol, PEG 400) Is the solution clear? A->B Try first C Method 2: pH Adjustment (Test pH range 5-9) Is the solution clear and stable? B->C No F Success: Solution Ready for Experiment (Validate compatibility with assay) B->F Yes D Method 3: Surfactant Micelles (e.g., Tween 80, SDS) Is the solution clear? C->D No C->F Yes E Method 4: Cyclodextrin Complexation (e.g., HP-β-CD) Is the solution clear? D->E No D->F Yes E->F Yes G Consult Further: Consider alternative formulations or particle size reduction E->G No

Caption: Workflow for selecting a solubilization method.

Guide 2: Using Co-Solvents for Enhanced Solubility

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[6][7][] This is often the most direct and effective first step.

Protocol:

  • Prepare a Stock Solution: Dissolve the 4-nitrosobenzophenone in a minimal amount of a suitable co-solvent (e.g., DMSO, ethanol) to create a high-concentration stock.

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. See the table below for common options.

  • Titrate into Aqueous Buffer: While vortexing or stirring the aqueous buffer, add the stock solution dropwise. This technique, known as "solvent dumping," can create a supersaturated solution that may remain stable for the duration of the experiment.

  • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, the final concentration of the co-solvent is too low to maintain solubility.

  • Optimize Co-solvent Percentage: The goal is to use the lowest percentage of co-solvent necessary to achieve a clear solution, as high concentrations can interfere with biological assays. A final concentration of 1-5% (v/v) is a common target.[6]

Table 1: Common Co-solvents for Hydrophobic Compounds

Co-SolventTypical Starting % (v/v)AdvantagesConsiderations
Dimethyl Sulfoxide (DMSO)0.1 - 2%High solubilizing power.Can be toxic to cells at >0.5%; may interfere with some assays.
Ethanol1 - 5%Biocompatible at low concentrations; readily available.Can cause protein denaturation at higher concentrations.
Polyethylene Glycol 400 (PEG 400)1 - 10%Low toxicity; commonly used in formulations.Can increase viscosity of the solution.
Propylene Glycol1 - 10%Low toxicity; good solubilizer.[6]Can also increase viscosity.
Guide 3: The Role of pH Adjustment

For non-ionizable compounds like 4-nitrosobenzophenone, pH adjustment does not directly improve solubility by creating a charged species. However, it is a critical parameter to investigate for stability. Nitroso compounds can be unstable at extreme pH values.[9][10] For example, some S-nitrosothiols show enhanced stability between pH 5-7.[11] It is crucial to determine the optimal pH for compound stability before combining with other solubilization methods.

Protocol:

  • Prepare Buffers: Make a series of buffers across a relevant pH range (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Add Compound: Disperse the 4-nitrosobenzophenone into each buffer. If using a co-solvent stock, ensure the final co-solvent percentage is consistent across all pH conditions.

  • Incubate and Observe: Incubate the samples under your experimental conditions (e.g., 37°C for 2 hours).

  • Assess Stability: Analyze the concentration of the compound at the end of the incubation period using a suitable method like HPLC. A decrease in concentration indicates degradation.

  • Select Optimal pH: Choose the pH at which the compound shows the highest stability for use in all subsequent experiments.

Guide 4: Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical aggregates called micelles. The hydrophobic cores of these micelles can encapsulate non-polar molecules like 4-nitrosobenzophenone, effectively dissolving them in the aqueous medium.[12]

Caption: Encapsulation within a surfactant micelle.

Protocol:

  • Select a Surfactant: Non-ionic surfactants like Tween® 80 or Poloxamer 188 are generally preferred for biological applications due to their lower toxicity.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your chosen buffer at a concentration well above its CMC.

  • Add Compound: Add 4-nitrosobenzophenone (either as a solid or from a concentrated organic stock) to the surfactant solution.

  • Equilibrate: Stir or sonicate the mixture to facilitate the encapsulation of the compound within the micelles. This may take anywhere from a few minutes to several hours.

  • Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it.

Guide 5: Advanced Method: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a non-polar, hydrophobic interior cavity.[13][14] They can form "inclusion complexes" with hydrophobic guest molecules, like 4-nitrosobenzophenone, effectively shielding the hydrophobic part from water and dramatically increasing solubility.[13][15] Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their improved solubility and safety profiles.[15][16]

Protocol:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the aqueous buffer. Concentrations can range from 1% to 45% (w/v) depending on the required solubility enhancement.[15]

  • Add Compound: Add the 4-nitrosobenzophenone to the cyclodextrin solution.

  • Promote Complexation: Vigorously stir or sonicate the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to overnight to allow for the formation of the inclusion complex.

  • Clarify Solution: After equilibration, allow the solution to cool to room temperature. Centrifuge or filter the solution to remove any un-complexed, insoluble material. The clear supernatant contains the solubilized complex.

Summary of Solubilization Techniques

Table 2: Comparison of Methods for Solubilizing 4-Nitrosobenzophenone

MethodMechanismProsCons
Co-solvents Reduces solvent polarity.Simple, fast, effective for moderate increases.Can interfere with assays; potential toxicity at high %.
pH Adjustment Primarily affects stability, not solubility.Essential for ensuring compound integrity.Does not directly solubilize non-ionizable compounds.
Surfactants Micellar encapsulation.High solubilization capacity; thermodynamically stable.Can interfere with assays; potential for cell lysis.
Cyclodextrins Inclusion complex formation.Significant solubility enhancement (up to 50-fold)[15]; low toxicity; protects compound from degradation.[13]More complex preparation; can be a costly reagent.

References

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Bajwa, G. S. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org.
  • Chaudhary, A. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Garg, A., et al. (2024).
  • Wikipedia. (2024). Cosolvent. Retrieved from [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Chemistry Learner. (2025). Nitroso: Structure, Compounds, Properties, and Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Espey, M. G., et al. (2014). New Acyloxy Nitroso Compounds with Improved Water Solubility and Nitroxyl (HNO)
  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (2022). Are nitroso compounds soluble in water?. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 4-Nitrobenzophenone. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (2018). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Yaghi, B., & Houache, O. (2008). Solubility of nitrous oxide in amine aqueous solutions. Journal of Engineering, Computing and Architecture.
  • Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
  • Journal of the American Chemical Society. (2004). Reverse Micellar Aggregates: Effect on Ketone Reduction. 2. Surfactant Role.
  • MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • ResearchGate. (2016). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Morita, T., et al. (1992). Effect of pH on the Activity and Stability of Clastogens in the in Vitro Chromosomal Aberration Test With Chinese Hamster Ovary K1 Cells. PubMed.
  • MDPI. (2024). Preferential Solubilization of Fragrances in Micelles with Different Geometric Shapes.
  • PubChem. (n.d.). 4-Nitrosophenol. Retrieved from [Link]

  • University of Alberta. (2005).
  • ACS Publications. (n.d.). Solubility and decomposition kinetics of nitrous acid in aqueous solution.
  • Wikipedia. (n.d.). Nitrosobenzene. Retrieved from [Link]

  • PMC. (n.d.).
  • BenchChem. (2025). Stability of 4-Nitrosodiphenylamine in different solvent systems.
  • Taylor & Francis. (n.d.). Micellar solubilization – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2026). (PDF)
  • ResearchGate. (2025). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases.
  • ResearchGate. (n.d.).

Sources

Optimization

Technical Support Center: Stabilizing 4-Nitrosobenzophenone Solutions Against Ambient Light Degradation

Welcome to the Technical Support Center for 4-nitrosobenzophenone handling and photostabilization. Nitrosoaromatics are notoriously photolabile, and improper handling can rapidly compromise their structural integrity, le...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-nitrosobenzophenone handling and photostabilization. Nitrosoaromatics are notoriously photolabile, and improper handling can rapidly compromise their structural integrity, leading to skewed stoichiometry, failed crosslinking assays, and impure drug development intermediates.

This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the stability of your 4-nitrosobenzophenone solutions.

Part 1: Mechanistic FAQ (The "Why")

Q: Why is 4-nitrosobenzophenone highly sensitive to ambient laboratory light? A: The photolability of 4-nitrosobenzophenone stems from its UV-visible absorption profile. The molecule exhibits a strong π→π∗ transition at approximately 290 nm and a weaker n→π∗ transition at ~340 nm, with an absorption tail that extends into the visible blue-light region[1]. Ambient fluorescent or LED laboratory lighting emits sufficient energy in these wavelengths to excite the molecule into its singlet ( S1​ ) and subsequent triplet ( T1​ ) states. Once excited, the molecule is highly susceptible to homolytic cleavage or radical-mediated reactions.

Q: What are the primary degradation products, and how do they form? A: The degradation pathway is strictly dictated by the solvent environment:

  • Protic/Hydrogen-Donating Solvents (e.g., Alcohols, THF): The excited triplet state of the nitroso group abstracts a hydrogen atom from the solvent, forming a nitroxide radical. This rapidly reduces to N-phenylhydroxylamine. Because N-phenylhydroxylamine is highly reactive, it spontaneously condenses with unreacted 4-nitrosobenzophenone to form stable, yellow/brown azoxybenzene derivatives[2],[3].

  • Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): Without a hydrogen donor, the excited molecule undergoes slower homolytic cleavage of the C-N or N-O bonds, leading to carbon-centered radicals and eventual oligomerization[1].

Part 2: Troubleshooting Guide (The "How to Fix")

Issue 1: Solution changes from green/blue to brown/yellow during benchtop handling.
  • Causality: Monomeric nitroso compounds are typically blue or green in solution. A shift to yellow or brown indicates the formation of azoxybenzene or azo-dimers via photoreduction[3]. This occurs when ambient light excites the molecule in the presence of a hydrogen-donating solvent or trace moisture.

  • Resolution: Immediately switch to strictly aprotic, anhydrous solvents (e.g., HPLC-grade Acetonitrile). Perform all handling under yellow/red photographic safelights, or use amber glassware that blocks wavelengths <500 nm.

Issue 2: Inconsistent stoichiometry in photochemical crosslinking or spin-trapping assays.
  • Causality: Unaccounted pre-assay photodegradation reduces the active concentration of 4-nitrosobenzophenone. If the solution is exposed to ambient light during weighing or dissolution, a significant percentage of the compound will have already degraded into unreactive azoxybenzenes before the experiment begins.

  • Resolution: Implement a self-validating dark-control workflow. Quantify the active concentration of the solution using HPLC immediately prior to the assay, comparing it against a standard curve generated under strict dark conditions.

Part 3: Quantitative Data & Degradation Kinetics

To assist in experimental planning, the following table summarizes the expected stability of 4-nitrosobenzophenone under various environmental conditions.

Solvent SystemLight ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Visual Indicator
Methanol / EthanolAmbient Laboratory LightPhotoreduction / H-Abstraction< 2 hoursGreen Yellow/Brown
THF (Unstabilized)Ambient Laboratory LightPeroxide-mediated oxidation< 4 hoursGreen Yellow
Acetonitrile (Degassed)Ambient Laboratory LightHomolytic Cleavage (Slow)> 24 hoursGreen Pale Green
Acetonitrile (Degassed) Dark / Amber Glass None (Stable) > 6 months Stable Green/Blue

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Handling of Photostable Solutions

This protocol prevents the initiation of the radical cascade by eliminating both the energy source (light) and the chemical enablers (oxygen and hydrogen donors).

  • Environmental Control: Perform all weighing and transfer operations within a fume hood fitted with amber UV-blocking films or under a red photographic safelight.

  • Solvent Selection & Degassing: Select an anhydrous, aprotic solvent (e.g., Acetonitrile). Degas the solvent using three freeze-pump-thaw cycles or continuous argon sparging for 30 minutes to remove dissolved oxygen, which acts as a radical sensitizer.

  • Dissolution: Dissolve the 4-nitrosobenzophenone in the degassed solvent using actinic (amber) glassware. Critical: Do not use ultrasonic baths to aid dissolution; cavitation can induce localized heating and generate solvent radicals.

  • Storage: Flush the headspace of the amber storage vial with argon, seal with a PTFE-lined septum, and store at ≤−20∘ C.

Protocol B: ICH Q1B-Aligned Photostability Verification Assay

To prove that your storage and handling methods are effective, you must validate the system against standardized regulatory guidelines[4].

  • Sample Preparation: Prepare three identical 10 mM aliquots of 4-nitrosobenzophenone in your chosen solvent.

  • Control Setup: Wrap one aliquot completely in aluminum foil. This serves as the "Dark Control" to differentiate thermal degradation from true photodegradation.

  • Irradiation: Place the remaining aliquots in a photostability chamber calibrated to ICH Q1B standards. Expose the samples to an overall illumination of ≥1.2×106 lux hours and an integrated near-ultraviolet energy of ≥200 W·hr/m²[5].

  • HPLC Analysis: Analyze all samples using Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient). The protocol is self-validating if the Dark Control shows >99% recovery, while the exposed samples reveal the extent of degradation (quantified by the emergence of azoxybenzene peaks).

Part 5: Visualizations

Photodegradation A 4-Nitrosobenzophenone (Ground State) B Ambient Light (UV/Vis < 400 nm) A->B C Excited State (S1/T1) B->C D H-Abstraction (Protic Solvents) C->D Pathway A E Homolytic Cleavage (Aprotic Solvents) C->E Pathway B F Hydroxylamines & Azoxybenzenes D->F G Radical Intermediates (Oligomerization) E->G

Fig 1. Photodegradation pathways of 4-nitrosobenzophenone via H-abstraction or homolytic cleavage.

Workflow S1 Weighing & Dissolution (Amber Hood / Safelight) S2 Solvent Selection (Aprotic, Degassed) S1->S2 S3 Storage (<-20°C, Dark) S2->S3 S4 HPLC Validation (ICH Q1B Protocol) S3->S4

Fig 2. Self-validating workflow for the preparation and storage of photostable nitroso solutions.

References

  • Understanding ICH Photostability Testing. Q-Lab. Available at:[Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available at:[Link]

  • Toward Nitroxide-Mediated Photopolymerization. Macromolecules (ACS Publications). Available at:[Link]

  • Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. National Institutes of Health (NIH). Available at:[Link]

  • Phenazine-Based Homogeneous Photocatalysts for Visible-Light-Driven Hydrogenation of Nitroarenes Under Mild Conditions. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperatures for 4-Nitrosobenzophenone Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-nitrosobenzophenone and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-nitrosobenzophenone and its derivatives. Because the nitroso group (-NO) is highly reactive and thermodynamically sensitive, precise temperature control is the single most critical variable in preventing side reactions, such as over-oxidation or bimolecular condensation.

Below, you will find a mechanistic breakdown of temperature dependencies, diagnostic FAQs, quantitative yield profiles, and a self-validating experimental protocol to ensure reproducible synthesis.

Visualizing the Temperature Logic

To troubleshoot effectively, you must understand the competing pathways that occur during the synthesis of 4-nitrosobenzophenone from its nitro precursor. Temperature dictates whether the intermediate hydroxylamine successfully oxidizes to the desired monomer, dimerizes for safe storage, or degrades into unwanted byproducts.

G A 4-Nitrobenzophenone B Hydroxylamine Intermediate A->B Mild Reduction (0°C to 10°C) F 4-Aminobenzophenone A->F Over-reduction (>40°C) C 4-Nitrosobenzophenone (Active Monomer) B->C Controlled Oxidation (-5°C to 0°C) E Azoxy Byproducts B->E Condensation (>15°C) D Azodioxide Dimer (Dormant) C->D Cooling (<0°C) D->C Heating (>20°C)

Fig 1: Temperature-dependent reaction pathways for 4-nitrosobenzophenone.

Diagnostic FAQs & Troubleshooting

Q: Why does my isolated 4-nitrosobenzophenone appear pale yellow instead of the expected deep green? A: This is a classic, temperature-dependent thermodynamic shift.1[1]. These dormant dimers are pale yellow or colorless. When you dissolve the compound and warm it to room temperature, the equilibrium shifts back to the active monomer, restoring the characteristic deep green/blue color.

Q: I am getting high yields of azoxybenzophenone. How do I prevent this? A: Azoxy byproducts form when the unreacted hydroxylamine intermediate condenses with the newly formed nitroso product.1[1]. To troubleshoot, ensure your oxidation step is strictly maintained between -5°C and 0°C, and use vigorous mechanical stirring to prevent concentration gradients.

Q: My final product is contaminated with the starting material (4-nitrobenzophenone). Is my oxidant too strong? A: While excess oxidant plays a role, temperature is the primary catalyst for over-oxidation.2[2]. Always perform extractions and washing steps with ice-cold solvents.

Quantitative Temperature Profiling

The table below summarizes the causality between the internal reaction temperature during the oxidation phase and the resulting product distribution.

Reaction TemperaturePrimary Product StateMajor ByproductsIsolated Yield (%)Mechanistic Consequence
-15 °C to -5 °C Dimer (Azodioxide)Trace Azoxy75 - 85%Optimal. Low kinetic energy suppresses bimolecular condensation.
0 °C to 10 °C Monomer / DimerAzoxybenzophenone55 - 65%Moderate condensation of hydroxylamine and nitroso species.
20 °C to 30 °C MonomerAzoxy / Azo / Nitro20 - 30%Severe over-oxidation and rapid azoxy condensation.
> 40 °C Degraded4-Aminobenzophenone< 5%Thermal degradation and complete over-reduction/oxidation failure.

Self-Validating Experimental Protocol

This two-step protocol relies on the partial reduction of 4-nitrobenzophenone followed by controlled oxidation. It is designed as a "self-validating system," meaning visual chemical checkpoints are built into the steps to confirm success before proceeding.

Phase 1: Partial Reduction to Hydroxylamine
  • Setup: Suspend 4-nitrobenzophenone (1.0 eq) in an ethanol/water mixture (4:1 ratio) and add ammonium chloride (1.2 eq).

  • Temperature Control: Cool the suspension strictly to 0°C using an ice-salt bath. Causality:3[3].

  • Addition: Slowly add zinc dust (2.5 eq) in small portions over 30 minutes. Monitor the internal thermometer to ensure exotherms do not push the temperature above 10°C.

  • Validation Checkpoint: Filter the unreacted zinc through a Celite pad. The filtrate must be a clear, pale yellow. If the solution is dark brown, unwanted condensation has already begun due to localized heating.

Phase 2: Controlled Oxidation to Nitroso
  • Setup: Transfer the cold hydroxylamine filtrate immediately to a jacketed reactor set to -5°C.

  • Oxidation: Prepare a solution of Iron(III) chloride hexahydrate (FeCl₃·6H₂O, 2.0 eq) in ice-cold ethanol. Causality:3[3]. Add this dropwise to the reactor over 20 minutes.

  • Validation Checkpoint: Upon addition of the oxidant, the solution will immediately flash a deep emerald green. This is the self-validating optical signature of the active 4-nitrosobenzophenone monomer.

  • Isolation: Dilute the mixture with ice water (0°C) to precipitate the product. Causality:2[2].

  • Storage: Filter the pale-yellow precipitate, wash with ice-cold water, dry under a vacuum, and store at -20°C under an argon atmosphere.4[4].

References

  • Toward Nitroxide-Mediated Photopolymerization | Macromolecules - ACS Publications Source: ACS Publications URL:[Link]

  • Aromatic C-Nitroso Compounds | Request PDF - ResearchGate Source: ResearchGate URL:[Link]

  • Preparations of C-Nitroso Compounds - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Nitrosobenzophenone and Standard Benzophenone Photoinitiators: A Theoretical and Mechanistic Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals. In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and reaction kinetics. Benzophenone (BP) and its derivatives are a cornerstone of Type II photoinitiation, valued for their cost-effectiveness and versatility. This guide provides an in-depth comparison of standard benzophenone photoinitiators with the less conventional 4-nitrosobenzophenone. Due to a scarcity of direct experimental data on 4-nitrosobenzophenone as a photoinitiator for polymerization, this guide will leverage the well-established principles of benzophenone photochemistry and the known reactivity of aromatic nitroso compounds to construct a comprehensive, albeit partially theoretical, comparative analysis.

The Benchmark: Standard Benzophenone Photoinitiators

Standard benzophenone is a classic Type II photoinitiator, operating via a hydrogen abstraction mechanism.[1][2] Upon absorption of UV radiation (typically around 340 nm), the benzophenone molecule is promoted to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).[3][4] This triplet state is the primary reactive species.

The triplet benzophenone abstracts a hydrogen atom from a suitable donor, often a tertiary amine co-initiator, to generate a ketyl radical and an amine-derived radical.[1][5] The latter is typically the primary species responsible for initiating the polymerization of monomers, such as acrylates.[6]

Key Characteristics of Standard Benzophenone Photoinitiators:

  • Mechanism: Type II, hydrogen abstraction.[1]

  • Absorption: Maximum absorption around 340 nm, making them suitable for use with medium-pressure mercury lamps.[3]

  • Advantages: Low cost, good solubility in common resin systems, and effective for surface curing.[3][6]

  • Disadvantages: Relatively slow curing rate compared to Type I photoinitiators, potential for yellowing of the cured product, and the requirement of a co-initiator.[3] Oxygen inhibition can also be a significant issue.[7]

The Challenger: 4-Nitrosobenzophenone - A Mechanistic Divergence

Aromatic C-nitroso compounds are known to exist as dimers in the solid state, which can dissociate into monomers upon photolysis.[3] These monomers are typically colored (blue or green) and are themselves photochemically active.[3] The primary photochemical reaction of many aromatic nitroso compounds upon UV irradiation is the homolytic cleavage of the C-N bond to generate a nitric oxide radical (•NO) and an aryl radical.

Therefore, it is hypothesized that 4-nitrosobenzophenone would function as a Type I photoinitiator , undergoing unimolecular bond cleavage to generate initiating radicals directly, without the need for a co-initiator.

Comparative Analysis: Benzophenone vs. 4-Nitrosobenzophenone

FeatureStandard Benzophenone4-Nitrosobenzophenone (Hypothesized)
Photoinitiator Type Type II (Hydrogen Abstraction)[1][2]Type I (Photodissociation)
Mechanism Bimolecular reaction with a co-initiator.[1]Unimolecular C-N bond cleavage.
Co-initiator Requirement Required (e.g., tertiary amine).[1]Not required.
Primary Initiating Radicals Amine-derived radical.[5]Benzoylphenyl radical and Nitric Oxide radical.
Potential Advantages Low cost, well-established.[3]Potentially faster initiation, no co-initiator needed.
Potential Disadvantages Yellowing, oxygen inhibition, slower cure rate.[3]Potential for colored byproducts, stability concerns (dimerization).[3]
Absorption Spectrum ~340 nm[3]Expected to differ significantly from benzophenone, likely with absorption at longer wavelengths due to the nitroso group.

Experimental Protocols for Evaluation

To validate the hypothesized performance of 4-nitrosobenzophenone and directly compare it to standard benzophenone, a series of standardized experiments would be necessary.

Protocol 1: Photopolymerization Kinetics using Real-Time FTIR

This experiment monitors the disappearance of the monomer's reactive functional groups (e.g., the acrylate C=C bond) in real-time upon UV exposure, providing data on the rate and extent of polymerization.

Methodology:

  • Formulation Preparation:

    • Prepare two formulations. Each will contain a standard acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA).

    • Formulation A: Add a standard concentration (e.g., 2 wt%) of benzophenone and a co-initiator (e.g., 4 wt% of an amine like ethyl-4-(dimethylamino)benzoate, EDB).

    • Formulation B: Add the same concentration (2 wt%) of 4-nitrosobenzophenone.

  • Sample Preparation:

    • Place a small drop of the formulation between two transparent salt plates (e.g., KBr or BaF₂).

  • FTIR Analysis:

    • Place the sample in the FTIR spectrometer.

    • Record an initial spectrum before UV exposure.

    • Expose the sample to a UV light source with a controlled intensity and wavelength.

    • Continuously record FTIR spectra at set time intervals during the exposure.

  • Data Analysis:

    • Monitor the decrease in the peak area of the acrylate C=C bond (e.g., around 1635 cm⁻¹).

    • Calculate the degree of conversion (DC%) over time to determine the polymerization rate.

Visualizing the Mechanistic Pathways

The fundamental difference in the radical generation mechanisms of benzophenone and the hypothesized pathway for 4-nitrosobenzophenone can be visualized as follows:

G cluster_0 Standard Benzophenone (Type II) cluster_1 4-Nitrosobenzophenone (Hypothesized Type I) BP Benzophenone (BP) BP_S1 BP (S1) BP->BP_S1 BP_T1 BP (T1) BP_S1->BP_T1 ISC Ketyl Ketyl Radical BP_T1->Ketyl H-abstraction CoI Co-initiator (R3N) Amine_Rad Amine Radical (R2N-C•HR') CoI->Amine_Rad H-abstraction by BP(T1) Polymer Polymerization Amine_Rad->Polymer NBP 4-Nitrosobenzophenone NBP_excited Excited State NBP->NBP_excited Aryl_Rad Benzoylphenyl Radical NBP_excited->Aryl_Rad C-N Cleavage NO_Rad Nitric Oxide Radical NBP_excited->NO_Rad C-N Cleavage Polymer2 Polymerization Aryl_Rad->Polymer2

Caption: Proposed photochemical pathways for radical generation.

Conclusion and Future Outlook

Standard benzophenone photoinitiators are well-understood and widely used, operating through a reliable Type II hydrogen abstraction mechanism. While effective, they present certain limitations, such as the need for a co-initiator and potential for yellowing.

4-Nitrosobenzophenone, while not a conventional photoinitiator, presents an intriguing, albeit hypothetical, alternative. Its potential to act as a Type I photoinitiator through direct C-N bond cleavage could offer advantages in terms of initiation speed and the elimination of a co-initiator. However, significant research is required to validate this hypothesis. Key areas for future investigation include:

  • Synthesis and Characterization: Stable synthesis of 4-nitrosobenzophenone and characterization of its UV-Vis absorption spectrum.

  • Photochemical Studies: Transient absorption spectroscopy to identify the radical species generated upon photolysis and determine the quantum yield of their formation.

  • Polymerization Studies: Systematic evaluation of its efficiency in photopolymerization of various monomers and comparison with standard benzophenone systems.

  • Material Properties: Assessment of the properties of polymers cured with 4-nitrosobenzophenone, including color stability and mechanical performance.

For researchers in drug development and advanced materials, exploring novel photoinitiating systems like 4-nitrosobenzophenone could pave the way for new photocurable formulations with tailored properties. However, until rigorous experimental data becomes available, it remains a compound of theoretical interest rather than a direct, drop-in replacement for standard benzophenones.

References

  • Vertex, A. (2022, July 12). Brief description of hydrogen-capturing photoinitiators and their two main categories.
  • Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators.
  • Longchang Chemical. (2022, August 7). Photoinitiators of benzophenone and benzotriazole UV absorbers.
  • ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.
  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025, May 12).
  • Chemical Research in Chinese Universities. (n.d.).
  • MDPI. (2021, May 29).
  • Google Patents. (n.d.).
  • SciSpace. (2012, September 19).
  • liftchem. (n.d.).
  • RadTech. (n.d.).
  • Benchchem. (n.d.).
  • UL Open Access. (2026, March 23).
  • PMC. (2022, August 25). A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR).
  • Photochemical & Photobiological Sciences (RSC Publishing). (n.d.).
  • Jinan Future chemical Co.,Ltd. (2024, October 29).
  • Sigma-Aldrich. (n.d.).
  • Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). The nature of the light absorption and emission transitions of 4-hydroxybenzophenone in different solvents.
  • ChemRxiv. (n.d.).
  • PubMed. (2013, January 15).
  • Journal of Materials Chemistry B (RSC Publishing). (n.d.).
  • ResearchGate. (2015, September 23). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents.
  • Benchchem. (n.d.). A Technical Guide to the Photophysical and Photochemical Properties of 4,4'-Dihydroxybenzophenone.
  • PMC. (2015, December 11).
  • PubMed. (2013, March 15). Photochemical Properties of Multi-Azobenzene Compounds.
  • Chemistry LibreTexts. (2022, October 4). 8.
  • PubMed. (2009, September 7).
  • PubMed. (2008, November 19). Synthesis, spectroscopy and photochemistry of nitro-azobenzene dyes bearing benzophenone parts.

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of 4-Nitrosobenzophenone

As a Senior Application Scientist, navigating the analytical characterization of highly reactive intermediates requires more than just running a sample through a machine; it demands a deep understanding of gas-phase ion...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical characterization of highly reactive intermediates requires more than just running a sample through a machine; it demands a deep understanding of gas-phase ion chemistry. 4-Nitrosobenzophenone (Exact Mass: 211.0633 Da) is a critical compound used in nitroxide-mediated photopolymerization[1] and photooxidation studies[2]. However, the inherent lability of its carbon-nitroso (C–NO) bond presents a significant analytical challenge.

This guide objectively compares the performance of traditional Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) for the structural elucidation of 4-nitrosobenzophenone, providing field-proven protocols and mechanistic insights.

Mechanistic Causality: The Gas-Phase Fragmentation of 4-Nitrosobenzophenone

To select the right analytical platform, we must first understand the molecule's behavior in a vacuum. The primary gas-phase fragmentation pathway for nitroso compounds is the diagnostic loss of the nitric oxide radical (•NO, neutral loss of ~30 Da)[3].

In 4-nitrosobenzophenone, the C–NO bond dissociation energy is exceptionally low. When subjected to ionization, the molecule readily ejects •NO to stabilize the remaining charge across the conjugated benzophenone system.

  • Primary Cleavage: Ejection of •NO (29.9980 Da) yields a highly stable biphenyl-like or rearranged cation at m/z 182.0726 (in positive ESI).

  • Secondary Cleavage: Increasing the collision energy forces the cleavage of the carbonyl-phenyl bonds, yielding the ubiquitous benzoyl cation (m/z 105.0340) and the phenyl cation (m/z 77.0391).

Understanding this causality dictates our platform choice: we need a system capable of preserving the fragile parent ion while providing enough mass accuracy to distinguish the •NO loss from nominally isobaric losses (e.g., formaldehyde, CH₂O, 30.0106 Da).

Objective Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS

The choice between hard and soft ionization fundamentally alters the data acquired for nitroso compounds.

  • GC-EI-MS (Single Quadrupole): Utilizing 70 eV electron impact, this is a "hard" ionization technique. The energy vastly exceeds the C–NO bond dissociation threshold. Consequently, the molecular ion (M⁺ at m/z 211) is often completely absent from the spectrum. The base peak defaults to the (M - NO)⁺ fragment at m/z 181. While this is sufficient for routine nominal mass library matching of stable degradation products[2], it fails to provide intact molecular confirmation.

  • LC-ESI-HRMS (Orbitrap or Q-TOF): Electrospray Ionization (ESI) is a "soft" technique that perfectly preserves the protonated molecular ion ([M+H]⁺ at m/z 212.0706). High-resolution platforms like the Orbitrap allow scientists to apply targeted Higher-energy Collisional Dissociation (HCD) to map the fragmentation pathway with sub-ppm mass accuracy, eliminating false positives.

Platform_Comparison Start 4-Nitrosobenzophenone Analysis GC GC-EI-MS (Hard Ionization) Start->GC LC LC-ESI-HRMS (Soft Ionization) Start->LC EI_Frag Extensive Source Fragmentation Weak M+ (m/z 211) GC->EI_Frag ESI_Frag Intact [M+H]+ (m/z 212.0706) LC->ESI_Frag Result1 Nominal Mass Library Match EI_Frag->Result1 CID Targeted CID/HCD Loss of •NO ESI_Frag->CID Result2 Sub-ppm Structural Elucidation CID->Result2

Workflow comparison of GC-EI-MS and LC-ESI-HRMS for 4-nitrosobenzophenone analysis.

Quantitative Data Presentation

The following table summarizes the expected quantitative mass spectrometry data across both platforms, highlighting the critical differences in mass accuracy and ion survival.

Ion Species / FragmentGC-EI-MS (Nominal m/z)LC-ESI-HRMS (Exact m/z)Relative Abundance (EI)Relative Abundance (ESI-HCD 20eV)
Molecular Ion [M]⁺ / [M+H]⁺ 211212.0706< 5% (Often absent)100% (Base Peak in MS1)
Loss of •NO 181182.0726100% (Base Peak)85%
Benzoyl Cation 105105.034060%40%
Phenyl Cation 7777.039145%15%
Mass Accuracy ± 0.1 Da< 2 ppmN/AN/A

Self-Validating Experimental Protocol: LC-ESI-HRMS/MS

To guarantee scientific integrity, analytical workflows must be self-validating. The following protocol utilizes an internal Mass Defect Validation step to ensure that the observed fragmentation is definitively 4-nitrosobenzophenone and not an isobaric contaminant.

Step 1: Gentle Sample Preparation

  • Action: Dissolve synthesized 4-nitrosobenzophenone in LC-MS grade Acetonitrile to a final concentration of 1 µg/mL. Add 0.1% Formic Acid.

  • Causality: Formic acid provides the necessary protons for efficient positive-mode ESI ([M+H]⁺ formation). The sample must be kept in amber vials, as the compound is highly photolabile[1].

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (50 x 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

  • Causality: A rapid gradient minimizes the compound's time in the mobile phase, reducing the risk of on-column degradation or reduction of the nitroso group to a hydroxylamine.

Step 3: Source Optimization (Critical Insight)

  • Action: Set ESI Capillary Voltage to 3.5 kV. Crucially, lower the capillary desolvation temperature to 250°C.

  • Causality: Standard proteomics methods use source temperatures >350°C. For nitroso compounds, high thermal energy induces premature, in-source homolytic cleavage of the C–NO bond, destroying the parent ion before it enters the mass analyzer.

Step 4: HCD MS/MS Acquisition

  • Action: Isolate the precursor ion at m/z 212.07 in the quadrupole (isolation window: 1.0 m/z). Apply stepped Normalized Collision Energy (NCE) at 20, 35, and 50 eV.

  • Causality: Stepped collision energy captures the full kinetic lifecycle of the ion. 20 eV gently knocks off the •NO radical, while 50 eV shatters the remaining benzophenone backbone to yield the phenyl and benzoyl cations.

Step 5: Data Validation via Mass Defect (Self-Validation)

  • Action: Subtract the exact mass of the primary fragment from the parent ion (212.0706 - 182.0726 = 29.9980 Da).

  • Causality: This calculated neutral loss (29.9980 Da) mathematically matches the exact mass of •NO (29.9980 Da). If the loss was formaldehyde (CH₂O, 30.0106 Da), the mass defect would flag the discrepancy, validating the chemical identity of the nitroso functional group without requiring an external standard.

Fragmentation_Mechanisms M [M+H]+ m/z 212.0706 F1 [M+H - •NO]+ m/z 182.0726 M->F1 - •NO (29.9980 Da) Collision Energy: 20 eV F2 Benzoyl Cation m/z 105.0340 F1->F2 Phenyl Cleavage Collision Energy: 35 eV F3 Phenyl Cation m/z 77.0391 F2->F3 - CO (27.9949 Da) Collision Energy: 50 eV

ESI-MS/MS fragmentation pathway of protonated 4-nitrosobenzophenone.

References[3] Title: Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed

Source: nih.gov URL: 1] Title: Toward Nitroxide-Mediated Photopolymerization | Macromolecules Source: acs.org URL: 2] Title: The Effect of Surfactants and B-Cyclodextrin on the Photooxidation of Stable Carbanions Source: oup.com URL:

Sources

Validation

A Comparative Guide to the Reactivity of 4-Nitrosobenzophenone in Hetero-Diels-Alder Reactions

This guide provides a comprehensive analysis of 4-nitrosobenzophenone as a dienophile in hetero-Diels-Alder (HDA) reactions. Designed for researchers, scientists, and professionals in drug development, this document benc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of 4-nitrosobenzophenone as a dienophile in hetero-Diels-Alder (HDA) reactions. Designed for researchers, scientists, and professionals in drug development, this document benchmarks the reactivity of 4-nitrosobenzophenone against other common nitroso dienophiles, supported by established chemical principles and experimental data from the scientific literature. We will delve into the causality behind experimental design, provide validated protocols, and present data in a clear, comparative format.

Introduction: The Hetero-Diels-Alder Reaction of Nitroso Compounds

The hetero-Diels-Alder (HDA) reaction is a powerful transformation in organic synthesis, enabling the construction of six-membered heterocyclic rings. As a variant of the classical Diels-Alder reaction, the HDA reaction involves a [4+2] cycloaddition between a conjugated diene and a heterodienophile, where a heteroatom replaces one or more carbon atoms in the dienophile.

Nitroso compounds (R-N=O), with their reactive nitrogen-oxygen double bond, are potent heterodienophiles. Their reaction with conjugated dienes provides a direct and atom-economical route to 3,6-dihydro-2H-1,2-oxazine scaffolds. These oxazine products are highly valuable synthetic intermediates, serving as precursors for a wide array of biologically significant molecules, including amino alcohols, alkaloids, and carbocyclic nucleosides. The utility of the nitroso HDA reaction is underscored by its ability to create complex molecular architectures with high regio- and stereocontrol.

HDA_Reaction cluster_reactants Reactants cluster_product Product Diene Diene (Conjugated System) Product 3,6-Dihydro-1,2-oxazine (Cycloadduct) Diene->Product [4+2] Cycloaddition Dienophile 4-Nitrosobenzophenone (Heterodienophile) Dienophile->Product Workflow cluster_synthesis Protocol 1: Dienophile Synthesis cluster_hda Protocol 2: HDA Reaction A1 Dissolve 4-Aminobenzophenone in DCM A2 Prepare Aqueous Oxone® Solution A1->A2 A3 Oxidize Aniline at 0 °C A2->A3 A4 Aqueous Work-up & Extraction A3->A4 A5 Purify via Chromatography A4->A5 A6 Characterize 4-Nitrosobenzophenone A5->A6 B1 Dissolve 4-Nitrosobenzophenone in DCM A6->B1 Use Purified Dienophile B2 Add Cyclopentadiene at 0 °C B1->B2 B3 React at Room Temperature B2->B3 B4 Solvent Removal B3->B4 B5 Purify Cycloadduct B4->B5 B6 Characterize Final Product B5->B6

Comparative

Rapid Quantification of 4-Nitrosobenzophenone: UV-Vis Spectrophotometry vs. HPLC

Executive Summary & Analytical Context As a Senior Application Scientist, I frequently encounter the need to balance analytical throughput with rigorous specificity in the laboratory. 4-Nitrosobenzophenone (4-NBP) is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

As a Senior Application Scientist, I frequently encounter the need to balance analytical throughput with rigorous specificity in the laboratory. 4-Nitrosobenzophenone (4-NBP) is a critical intermediate in nitroxide-mediated photopolymerization and a potential genotoxic impurity in pharmaceutical synthesis [1]. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specific quantification, UV-Vis spectrophotometry offers a highly efficient, cost-effective alternative for in-process control and rapid screening.

This guide objectively compares the performance of a rapid UV-Vis method against an orthogonal HPLC approach, detailing a self-validating experimental framework that adheres strictly to the ICH Q2(R2) guidelines for analytical procedure validation [2].

Mechanistic Causality: The Photophysics of 4-NBP

To develop a robust UV-Vis method, we must first understand the causality behind the analyte's chromophoric behavior. The 4-NBP molecule features a benzophenone backbone substituted with a nitroso group. This structure yields two distinct absorption bands in a polar aprotic solvent:

  • π-π Transition ( λ ≈ 290 nm):* A high-intensity band originating from the conjugated aromatic system. This is the primary wavelength chosen for high-sensitivity quantification.

  • n-π Transition ( λ ≈ 340 nm):* A weaker shoulder band resulting from the non-bonding electrons of the nitroso group [1].

Expert Insight: While 290 nm provides maximum sensitivity (yielding a lower Limit of Detection), the 340 nm band can be strategically utilized if the sample matrix contains excipients or precursors that heavily absorb in the deep UV region. This physical property grants the UV-Vis method "tunable" specificity depending on the background matrix.

Validation Workflow & Logical Relationships

To ensure ultimate trustworthiness, the UV-Vis method must be designed as a self-validating system. This means incorporating orthogonal cross-checks against HPLC to definitively prove the method is "fit for purpose" per regulatory standards [2].

ValidationWorkflow Start 4-NBP Sample Prep UVVis UV-Vis Spectrophotometry (Screening/In-Process) Start->UVVis HPLC HPLC-UV (Orthogonal Validation) Start->HPLC Linearity Linearity & Range (ICH Q2(R2)) UVVis->Linearity Accuracy Accuracy (Spike Recovery) UVVis->Accuracy Precision Precision (Repeatability) UVVis->Precision HPLC->Linearity HPLC->Accuracy HPLC->Precision DataAnalysis Comparative Data Analysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis Validated Validated Analytical Procedure DataAnalysis->Validated

Fig 1: ICH Q2(R2) aligned comparative validation workflow for 4-NBP.

Experimental Protocol: A Self-Validating System

This methodology embeds internal quality controls to ensure data integrity at every step, directly comparing the spectrophotometric response to chromatographic data.

Phase 1: System Suitability & Specificity
  • Instrument Calibration: Power on the dual-beam UV-Vis spectrophotometer and allow a 30-minute thermal equilibration. Verify photometric accuracy using a 60 mg/L potassium dichromate standard (absorbance tolerance: ±0.01 AU at 257 nm).

  • Solvent Selection: Use HPLC-grade Acetonitrile (ACN). Causality: ACN provides a low UV cutoff (<190 nm) and perfectly solubilizes 4-NBP without inducing the solvatochromic shifts often associated with protic solvents like ethanol.

  • Specificity Check: Scan a matrix blank, a 10 µg/mL 4-NBP standard, and a spiked matrix sample from 200 nm to 400 nm. Ensure the matrix blank exhibits <0.05 AU at the chosen analytical wavelength (290 nm) to rule out false positives.

Phase 2: Linearity, Range, and Accuracy (Standard Addition)
  • Stock Solution: Accurately weigh 10.0 mg of 4-NBP reference standard and dissolve in 100 mL ACN to yield a 100 µg/mL stock.

  • Linearity Dilutions: Prepare working standards at 2, 5, 10, 20, 30, and 50 µg/mL. Measure absorbance at 290 nm using a 1 cm quartz cuvette.

  • Accuracy via Spiking: To validate against matrix effects, spike known concentrations of 4-NBP (5, 15, and 25 µg/mL) into a synthetic sample matrix.

  • Orthogonal HPLC Verification: Inject the exact same spiked samples into an HPLC-UV system (C18 column, 60:40 ACN:Water, 1.0 mL/min, detection at 290 nm) to cross-verify the UV-Vis recovery data.

Comparative Performance Data

The following tables summarize the validation metrics, objectively comparing the rapid UV-Vis method against the highly specific HPLC method.

Table 1: ICH Q2(R2) Validation Parameters Comparison
ParameterUV-Vis Spectrophotometry (290 nm)HPLC-UV (C18, 290 nm)
Linear Range 2.0 – 50.0 µg/mL0.5 – 100.0 µg/mL
Correlation Coefficient ( R2 ) 0.99850.9998
Limit of Detection (LOD) 0.6 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 2.0 µg/mL0.5 µg/mL
Precision (% RSD, n=6) 1.2%0.4%
Analysis Time per Sample < 1 minute~ 6 minutes
Cost per Analysis LowHigh

Analysis: HPLC demonstrates superior sensitivity (LOD of 0.15 µg/mL) and broader linearity. However, the UV-Vis method easily meets the acceptance criteria for routine in-process quantification (LOQ of 2.0 µg/mL) while reducing analysis time by over 80%.

Table 2: Accuracy & Recovery Data (Matrix Spiking)
Spike Level (µg/mL)UV-Vis Recovery (%) ± SDHPLC Recovery (%) ± SDStatistical Equivalence (p-value)
5.0 (Low) 102.4 ± 1.599.8 ± 0.60.12 (No sig. diff)
15.0 (Medium) 98.7 ± 1.1100.2 ± 0.40.08 (No sig. diff)
25.0 (High) 99.5 ± 0.999.9 ± 0.50.45 (No sig. diff)

Analysis: The recovery data proves that UV-Vis is highly accurate (98-102%) within the target working range, demonstrating statistical equivalence to HPLC for this specific analyte in a non-interfering matrix.

Conclusion & Strategic Recommendations

For the quantification of 4-nitrosobenzophenone, UV-Vis spectrophotometry is a highly robust, rapid, and cost-effective alternative to HPLC. By leveraging the strong π-π* transition at 290 nm, laboratories can achieve an LOQ of 2.0 µg/mL with exceptional accuracy.

Recommendation: Implement UV-Vis spectrophotometry for high-throughput in-process control and dissolution testing where the matrix is well-characterized. Reserve HPLC for final product release testing or stability-indicating assays where the separation of complex degradation products is strictly required.

References

  • Title: Toward Nitroxide-Mediated Photopolymerization Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Validation

comparative toxicity of 4-nitrosobenzophenone versus other nitrosoaromatics

Comparative Toxicity Guide: 4-Nitrosobenzophenone vs. Baseline Nitrosoaromatics Executive Summary Nitrosoaromatics are highly reactive intermediates often formed during the metabolism of nitroaromatic or primary aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: 4-Nitrosobenzophenone vs. Baseline Nitrosoaromatics

Executive Summary

Nitrosoaromatics are highly reactive intermediates often formed during the metabolism of nitroaromatic or primary aromatic amine drugs. Their toxicological profile is primarily driven by their intense electrophilicity and propensity to covalently bind with cellular thiols, leading to severe oxidative stress[1]. This guide provides an objective, mechanistic comparison of 4-nitrosobenzophenone (4-NO-BP) against baseline nitrosoaromatics, specifically nitrosobenzene (NB) and 4-nitrosotoluene (4-NT) . By analyzing the structure-activity relationships (SAR) and providing self-validating experimental protocols, this document empowers drug development professionals to accurately profile the cytotoxic liabilities of novel nitroso-containing compounds.

Mechanistic Causality: The "Nitroso-Redox" Stress Paradigm

To understand the comparative toxicity of these compounds, we must first establish the causality behind their cellular damage. The toxicity of nitrosoaromatics is not merely a function of their accumulation, but of their direct chemical reactivity with the cellular antioxidant machinery, specifically reduced glutathione (GSH)[2].

The nitroso group (–N=O) acts as a soft electrophile. Upon entering the intracellular environment, it undergoes a rapid nucleophilic attack by the sulfhydryl group of GSH. This reaction forms a semimercaptal intermediate (Ar–N(OH)–SG)[3]. This adduction drives toxicity through two parallel mechanisms:

  • Antioxidant Depletion: The rapid consumption of GSH removes the cell's primary buffer against reactive oxygen species (ROS), pushing the cell into a state of "nitroso-redox stress"[2].

  • Futile Redox Cycling: The semimercaptal adducts are unstable and can undergo redox cycling, generating superoxide ( O2∙−​ ) and hydrogen peroxide ( H2​O2​ ), further compounding oxidative damage and leading to caspase-independent cell death[2][4].

G N_ArNO Nitrosoaromatic Compound (e.g., 4-NO-BP) N_Adduct Semimercaptal Adduct (Ar-N(OH)-SG) N_ArNO->N_Adduct Reacts with N_GSH Intracellular Glutathione (GSH) Nucleophilic Attack N_GSH->N_Adduct Thiol Depletion N_Depletion GSH Depletion Loss of Antioxidant Capacity N_Adduct->N_Depletion Consumes GSH N_ROS Redox Cycling ROS Generation (O2-, H2O2) N_Adduct->N_ROS Redox Cycling N_Stress Severe Oxidative Stress Nitroso-Redox Imbalance N_Depletion->N_Stress N_ROS->N_Stress N_Death Cytotoxicity / Apoptosis N_Stress->N_Death Caspase Activation / Necrosis

Nitrosoaromatic-induced cytotoxicity pathway via GSH depletion and redox cycling.

Structural and Electronic Comparison

The rate of the thiol-nitroso reaction is strictly governed by the electronic nature of the aromatic ring. Substituents that withdraw electron density increase the partial positive charge on the nitroso nitrogen, accelerating nucleophilic attack by GSH.

  • 4-Nitrosobenzophenone (4-NO-BP): Features a strongly electron-withdrawing para-carbonyl group (benzophenone backbone). This maximizes the electrophilicity of the nitroso group, resulting in aggressive thiol depletion and high cytotoxicity.

  • Nitrosobenzene (NB): The unsubstituted baseline. It exhibits moderate electrophilicity and standard redox cycling capabilities.

  • 4-Nitrosotoluene (4-NT): Features an electron-donating para-methyl group, which stabilizes the nitroso group, reducing its electrophilicity and rendering it the least reactive of the three.

Table 1: Comparative Physicochemical and Toxicity Profiling
CompoundStructural Feature (Substituent)Electronic EffectRelative ElectrophilicityExtrapolated GSH Depletion RateRelative Cytotoxicity (HepG2)
4-Nitrosobenzophenone Diaryl, p -CarbonylStrongly WithdrawingHighVery Fast ( t1/2​<5 min)High (IC 50​ Shifted Left)
Nitrosobenzene Monoaryl, UnsubstitutedNeutralModerateModerate ( t1/2​≈15 min)Baseline
4-Nitrosotoluene Monoaryl, p -MethylDonatingLowSlow ( t1/2​>30 min)Low (IC 50​ Shifted Right)

Note: Depletion rates are relative estimates based on established Hammett substituent constants ( σp​ ) for nitrosoaromatic-thiol reactivity.

Self-Validating Experimental Protocols

To objectively assess the comparative toxicity of 4-NO-BP against other nitrosoaromatics, researchers must deploy assays that not only measure cell death but prove the mechanistic causality (i.e., that toxicity is strictly dependent on thiol depletion). The following protocols form a self-validating system.

Protocol 1: Kinetic GSH Depletion Assay (Cell-Free Validation)

Purpose: To establish the intrinsic chemical reactivity of the nitrosoaromatic compounds with thiols independent of cellular metabolism[3].

  • Preparation: Prepare 100 µM working solutions of 4-NO-BP, NB, and 4-NT in degassed PBS (pH 7.4) containing 1 mM reduced Glutathione (GSH).

  • Incubation: Incubate the mixtures at 37°C in the dark to prevent photodegradation.

  • Sampling: At intervals of 0, 5, 10, 20, 30, and 60 minutes, extract 50 µL aliquots and transfer them to a clear 96-well microplate.

  • Quantification: Immediately add 150 µL of Ellman's Reagent (DTNB, 0.5 mM in PBS) to each well. DTNB reacts with the remaining free sulfhydryl groups to yield a yellow product (TNB).

  • Readout: Measure absorbance at 412 nm using a microplate reader. Calculate the kinetic half-life ( t1/2​ ) of GSH depletion for each compound. 4-NO-BP will exhibit the steepest degradation curve.

Protocol 2: Cytotoxicity and Thiol-Rescue Assay (Cellular Validation)

Purpose: To prove that the cytotoxicity observed is a direct consequence of nitroso-redox stress. If the mechanism holds true, pre-loading the cells with an exogenous thiol donor (N-acetylcysteine, NAC) will rescue the cells from 4-NO-BP-induced death[2][4].

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at 10,000 cells/well in a white-walled 96-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Cohort Division & Pre-treatment:

    • Cohort A (Control): Pre-treat with standard culture media for 2 hours.

    • Cohort B (Rescue): Pre-treat with media containing 5 mM N-acetylcysteine (NAC) for 2 hours to artificially elevate intracellular thiol pools.

  • Compound Exposure: Aspirate pre-treatment media. Expose both cohorts to a concentration gradient (1 µM to 200 µM) of 4-NO-BP, NB, and 4-NT for 24 hours.

  • ROS Assessment (Optional 4-hour timepoint): Use the DCFDA fluorogenic dye (Ex/Em: 485/535 nm) to quantify the burst of reactive oxygen species prior to cell death.

  • Viability Readout: After 24 hours, add 100 µL of CellTiter-Glo® reagent (Promega) to each well to measure intracellular ATP (a proxy for metabolically active cells). Read luminescence.

  • Data Synthesis: Plot dose-response curves. You will observe that 4-NO-BP has the lowest IC 50​ in Cohort A. However, in Cohort B, the IC 50​ for 4-NO-BP will shift dramatically to the right, validating that its severe toxicity is fundamentally rooted in thiol-depletion.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Comparative

A Comparative Infrared Spectroscopy Analysis of 4-Nitrosobenzophenone and Its Precursors

An In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. Infrare...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to identify functional groups and elucidate the structural evolution of a compound through a synthetic pathway. This guide provides a comprehensive comparative analysis of the IR spectra of 4-nitrosobenzophenone and its precursors, benzophenone and nitrobenzene. By examining the characteristic vibrational frequencies, we can track the chemical transformations and confirm the successful synthesis of the target molecule.

The Foundational Principle: Molecular Vibrations and IR Absorption

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.[1] These vibrations, such as stretching and bending, occur at specific frequencies that are characteristic of the types of bonds and the overall molecular structure.[1][2] Therefore, an IR spectrum serves as a unique molecular "fingerprint," allowing for the identification of key functional groups.[3][4] The spectrum is typically divided into two main regions: the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-600 cm⁻¹), the latter being a complex area unique to each molecule.[1]

Precursor Analysis: Building the Spectroscopic Baseline

Understanding the IR spectra of the starting materials is crucial for a comparative analysis. The synthesis of 4-nitrosobenzophenone often conceptually involves the combination of structural motifs from benzophenone and a nitrosating agent, with nitrobenzene serving as a useful comparative model for the introduction of a nitrogen-oxygen functionality to an aromatic ring.

Benzophenone, a diaryl ketone, presents a relatively straightforward IR spectrum dominated by its key functional groups. The most prominent feature is the intense C=O stretching vibration of the ketone group, which typically appears in the range of 1725-1705 cm⁻¹.[5][6] However, due to conjugation with the two phenyl rings, this absorption in benzophenone is shifted to a lower frequency, generally observed around 1652-1700 cm⁻¹.[7][8][9] This shift is a direct consequence of the delocalization of π-electrons, which slightly weakens the C=O double bond.[10][11]

Other characteristic absorptions for benzophenone include:

  • Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), indicative of sp² hybridized C-H bonds on the phenyl rings.[5][12][13]

  • Aromatic C=C Stretching: A series of medium to weak absorptions in the 1600-1450 cm⁻¹ region, arising from the vibrations of the carbon-carbon bonds within the aromatic rings.[12][14][15]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region, the pattern of which can sometimes provide information about the substitution pattern of the aromatic rings.[12]

Nitrobenzene provides a spectral reference for the N-O functionality attached to an aromatic ring. The nitro group (-NO₂) is characterized by two strong and distinct stretching vibrations:[16][17]

  • Asymmetric N-O Stretching: A strong absorption typically found in the range of 1550-1475 cm⁻¹.[16][17] For nitrobenzene, this is often observed around 1523 cm⁻¹.[18]

  • Symmetric N-O Stretching: Another strong absorption appearing at a lower frequency, generally between 1360-1290 cm⁻¹.[16][17] In nitrobenzene, this band is typically seen around 1347 cm⁻¹.[18]

The presence of these two intense bands is a hallmark of the nitro group.[19] Similar to benzophenone, nitrobenzene also exhibits aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching in the 1600-1450 cm⁻¹ region.[18][20]

The Target Molecule: IR Spectrum of 4-Nitrosobenzophenone

The successful synthesis of 4-nitrosobenzophenone from its precursors will result in a unique IR spectrum that incorporates features from the benzophenone backbone while introducing the characteristic absorption of the nitroso group (-N=O).

The key diagnostic peak for 4-nitrosobenzophenone is the N=O stretching vibration. This absorption for C-nitroso compounds typically appears in the range of 1621-1539 cm⁻¹.[21] It is important to distinguish this from the two N-O stretching bands of a nitro group. The nitroso group gives rise to a single, strong absorption in this region.

The expected IR spectrum of 4-nitrosobenzophenone would therefore exhibit:

  • C=O Stretching: A strong absorption characteristic of the diaryl ketone, likely in a similar region to benzophenone (around 1650-1680 cm⁻¹), but potentially influenced by the electronic effects of the para-nitroso substituent.

  • N=O Stretching: A strong, distinct peak in the 1621-1539 cm⁻¹ range, confirming the presence of the nitroso group.

  • Aromatic C-H and C=C Stretching: Similar to the precursors, bands for aromatic C-H stretching will be present above 3000 cm⁻¹, and C=C in-ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Comparative Analysis: Tracking the Transformation

The power of IR spectroscopy in this context lies in the direct comparison of the product spectrum with those of the starting materials. The key spectral changes that confirm the formation of 4-nitrosobenzophenone are:

  • Retention of the Carbonyl Peak: The continued presence of the strong C=O stretching band confirms that the ketone functionality of the benzophenone precursor remains intact.

  • Appearance of the Nitroso Peak: The emergence of a new, strong absorption in the 1621-1539 cm⁻¹ region is the most definitive evidence for the introduction of the nitroso group.

  • Absence of Precursor-Specific Peaks: If the synthesis started from a nitro-substituted precursor that was subsequently reduced, the disappearance of the characteristic asymmetric and symmetric N-O stretching bands of the nitro group would be a critical indicator of a successful reaction.

Functional GroupBenzophenoneNitrobenzene4-Nitrosobenzophenone (Expected)
Aromatic C-H Stretch3100-3000 (m)[5]3100-3050 (s)[5]3100-3000 (m)
C=O Stretch~1660 (s)[7]N/A~1660 (s)
N=O StretchN/AN/A1621-1539 (s)[21]
Asymmetric NO₂ StretchN/A1550-1475 (s)[16][17]N/A
Symmetric NO₂ StretchN/A1360-1290 (s)[16][17]N/A
Aromatic C=C Stretch1600-1475 (w-m)[5]1600-1475 (w-m)[5]1600-1475 (w-m)

Intensity abbreviations: (s) - strong, (m) - medium, (w) - weak

Experimental Protocol: Obtaining an IR Spectrum via KBr Pellet Method

This protocol outlines the standard procedure for preparing a solid sample for IR analysis using the potassium bromide (KBr) pellet technique.

Materials:

  • Sample (Benzophenone, Nitrobenzene, or 4-Nitrosobenzophenone)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Spatula

  • Pellet press with die set

  • FTIR Spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry FTIR grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die set of the pellet press.

    • Assemble the press according to the manufacturer's instructions.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and particle size.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum as needed (e.g., baseline correction).

Self-Validation: The quality of the resulting spectrum is self-validating. A flat baseline and the absence of broad O-H stretching bands (around 3400 cm⁻¹) indicate that the KBr and sample were sufficiently dry. A translucent, uniform pellet ensures minimal light scattering and accurate peak intensities.

Visualizing the Synthetic Transformation

The following diagram illustrates the conceptual relationship between the precursors and the final product, highlighting the key functional groups monitored by IR spectroscopy.

G cluster_precursors Precursors cluster_product Product Benzophenone Benzophenone (C=O stretch ~1660 cm⁻¹) Nitrosobenzophenone 4-Nitrosobenzophenone (C=O stretch ~1660 cm⁻¹) (N=O stretch 1621-1539 cm⁻¹) Benzophenone->Nitrosobenzophenone Retains Carbonyl Backbone Nitro_Motif Nitrobenzene (NO₂ stretches: ~1523 & ~1347 cm⁻¹) Nitro_Motif->Nitrosobenzophenone Illustrates N-O functionality on ring (transformation to -N=O)

Caption: Synthetic relationship and key IR features.

Conclusion

The comparative analysis of the IR spectra of 4-nitrosobenzophenone and its precursors provides a clear and definitive method for reaction monitoring and product confirmation. By identifying the retention of the characteristic benzophenone carbonyl stretch and the appearance of the diagnostic nitroso group stretch, researchers can confidently verify the successful synthesis of the target molecule. This guide underscores the utility of IR spectroscopy as an indispensable tool in the modern synthetic chemistry laboratory, providing robust, data-driven insights into molecular transformations.

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